PF-4363467
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVAENOUMHBBT-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H](C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-4363467 in Substance Abuse
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-4363467 is a novel, potent, and selective dual dopamine (B1211576) D3/D2 receptor antagonist that has demonstrated significant preclinical efficacy in models of substance abuse, particularly opioid addiction. Developed by Pfizer, this compound exhibits a high affinity for the dopamine D3 receptor (D3R) with more than 200-fold selectivity over the D2 receptor (D2R)[1]. Its mechanism of action centers on the modulation of the mesolimbic dopamine system, a critical neural pathway implicated in reward, motivation, and addiction. By antagonizing D3 and, to a lesser extent, D2 receptors, this compound attenuates the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. Notably, it achieves this with a potentially wider therapeutic window and a reduced risk of extrapyramidal side effects (EPS) typically associated with less selective D2 receptor antagonists[1]. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling pathways, and preclinical pharmacological data.
Introduction: The Rationale for D3/D2 Receptor Antagonism in Substance Abuse
The dopamine system, particularly the mesolimbic pathway, plays a pivotal role in the rewarding and reinforcing effects of most drugs of abuse. Chronic substance use leads to neuroadaptations in this system, including alterations in dopamine receptor expression and sensitivity. The dopamine D3 receptor is predominantly expressed in limbic brain regions associated with reward and motivation, and its levels are often upregulated in individuals with substance use disorders. This makes the D3 receptor a compelling target for therapeutic intervention.
Antagonism of D3 receptors is hypothesized to reduce the motivational salience of drug-associated cues and decrease craving, thereby preventing relapse. While D2 receptor antagonism can also dampen the reward system, it is often associated with undesirable side effects, such as EPS and hyperprolactinemia. Therefore, a compound like this compound, with high selectivity for D3 over D2 receptors, represents a promising therapeutic strategy to selectively modulate the dopamine system in the context of addiction while minimizing adverse effects.
Molecular Mechanism of Action
This compound acts as a competitive antagonist at both dopamine D3 and D2 receptors. Its primary mechanism involves blocking the binding of endogenous dopamine to these receptors, thereby inhibiting their downstream signaling cascades.
Receptor Binding Profile
Binding affinity studies have demonstrated that this compound has a high affinity for the human dopamine D3 receptor and a significantly lower affinity for the human dopamine D2 receptor. This selectivity is a key feature of its pharmacological profile.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Human Dopamine D3 | 3.1 | [1] |
| Human Dopamine D2 | 692 | [1] |
| Rat Dopamine D3 | 2.4 | |
| Rat Dopamine D2 | 580 |
Functional Antagonism
In functional assays, this compound demonstrates antagonist activity at both D3 and D2 receptors, inhibiting the intracellular signaling events that are normally triggered by dopamine binding.
| Assay | Receptor | Functional Activity (Ki or IC50, nM) | Reference |
| [³⁵S]GTPγS Binding | Human Dopamine D3 | 1.1 (Ki) | |
| cAMP Accumulation | Human Dopamine D2 | 830 (IC50) |
Signaling Pathways Modulated by this compound
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this dopamine-induced decrease in cAMP.
The modulation of cAMP levels has widespread downstream effects on cellular function through the protein kinase A (PKA) pathway. In the context of addiction, these signaling pathways are involved in regulating neuronal excitability, gene expression, and synaptic plasticity in brain regions critical for reward and reinforcement.
Furthermore, D2 and D3 receptors can also signal through β-arrestin-dependent pathways and modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The precise impact of this compound on these alternative signaling pathways in the context of substance abuse is an area of ongoing research.
Preclinical Efficacy in Substance Abuse Models
The primary preclinical evidence for the efficacy of this compound in substance abuse comes from studies using a rat model of fentanyl self-administration and reinstatement.
Fentanyl Self-Administration and Reinstatement
In this model, rats are trained to self-administer fentanyl, a potent synthetic opioid, by pressing a lever. This is followed by an extinction period where lever pressing no longer results in drug delivery. Reinstatement of drug-seeking behavior is then triggered by cues associated with the drug or a priming dose of the drug.
This compound was shown to dose-dependently reduce fentanyl self-administration and attenuate cue-induced reinstatement of fentanyl-seeking behavior. These findings suggest that this compound can both reduce the motivation to take the drug and prevent relapse.
| Model | Effect of this compound | Doses Tested (mg/kg, s.c.) | Reference |
| Fentanyl Self-Administration | Dose-dependent reduction | 3, 10, 30 | [1] |
| Cue-Induced Reinstatement | Attenuation of drug-seeking | 3, 10, 30 | [1] |
Pharmacokinetics and Brain Penetration
For a CNS-targeted drug, achieving adequate brain exposure is crucial. This compound was designed to have favorable physicochemical properties for brain penetration. Preclinical pharmacokinetic studies in rats demonstrated that this compound readily crosses the blood-brain barrier.
| Species | Route | Brain to Plasma Ratio (unbound) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Rat | IV | ~1 | 25 | 4.6 |
Safety Profile: Reduced Risk of Extrapyramidal Side Effects
A significant advantage of the high D3 versus D2 selectivity of this compound is the reduced potential for extrapyramidal side effects. In preclinical studies, even at doses that resulted in high D2 receptor occupancy, this compound did not induce catalepsy, a common behavioral correlate of EPS in rodents[1].
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
-
Method:
-
Cell membranes expressing either human D2 or D3 receptors are prepared.
-
Membranes are incubated with a specific radioligand ([³H]spiperone for D2, [³H]-(+)-PHNO for D3) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).
-
Following incubation, the membranes are washed and the amount of bound radioactivity is measured using liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional antagonist activity of this compound at the D3 receptor.
-
Method:
-
Cell membranes expressing the D3 receptor are incubated with varying concentrations of this compound in the presence of a sub-maximal concentration of a D3 agonist (e.g., quinpirole).
-
[³⁵S]GTPγS is added to the reaction mixture.
-
Agonist activation of the Gαi/o-coupled D3 receptor stimulates the binding of [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is measured.
-
The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency (Ki).
-
cAMP Accumulation Assay
-
Objective: To determine the functional antagonist activity of this compound at the D2 receptor.
-
Method:
-
Whole cells expressing the D2 receptor are treated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin.
-
A D2 agonist (e.g., quinpirole) is added to inhibit forskolin-stimulated cAMP production.
-
The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is measured using a suitable cAMP detection kit (e.g., HTRF or ELISA-based).
-
The IC50 value for the antagonist effect is determined.
-
Rat Fentanyl Self-Administration and Reinstatement Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of opioid addiction.
-
Method:
-
Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.
-
Acquisition: Rats are placed in operant conditioning chambers and learn to press a lever to receive an intravenous infusion of fentanyl. Each infusion is paired with a cue light and an audible tone.
-
Extinction: Once a stable pattern of self-administration is established, the fentanyl is removed, and lever presses no longer result in drug delivery or the presentation of cues. This continues until lever pressing significantly decreases.
-
Reinstatement: Following extinction, a reinstatement session is conducted where the drug-associated cues (light and tone) are presented upon a lever press, but no drug is delivered.
-
Drug Treatment: this compound or vehicle is administered (e.g., subcutaneously) before the self-administration or reinstatement sessions to assess its effect on drug-taking and drug-seeking behavior.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for the treatment of substance abuse. The compound remains in the preclinical stage of development for this indication.
Comparison with Other D3/D2 Antagonists
Several other D3/D2 receptor antagonists have been investigated for the treatment of substance use disorders. A comparative overview highlights the unique profile of this compound.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Preclinical Efficacy in Addiction Models | Clinical Status in Addiction |
| This compound | 3.1 | 692 | ~223 | Reduces opioid self-administration and reinstatement | Preclinical |
| SB-277011-A | ~1 | ~100 | ~100 | Reduces cocaine and nicotine (B1678760) seeking | Preclinical |
| Cariprazine | ~0.5 | ~1.5 | ~3 | Reduces cocaine seeking (partial agonist) | Approved for other indications |
| Buspirone | ~30 | ~600 | ~20 | Mixed results in cocaine models (partial agonist) | Investigated, but not approved for addiction |
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of substance abuse, particularly opioid use disorder. Its high affinity and selectivity for the dopamine D3 receptor, coupled with its demonstrated efficacy in reducing drug-taking and drug-seeking behavior in animal models, provide a strong rationale for its further development. The compound's favorable safety profile with respect to extrapyramidal side effects is a significant advantage over less selective D2 receptor antagonists.
Future research should focus on a more detailed characterization of the downstream signaling effects of this compound in relevant neural circuits. Investigating its efficacy in models of other substance use disorders, such as stimulant or alcohol addiction, would also be of great interest. Ultimately, the translation of these promising preclinical findings into clinical trials will be necessary to determine the therapeutic potential of this compound in humans.
References
Unraveling the Profile of PF-4363467: A D₃/D₂ Receptor Antagonist
Cambridge, MA - PF-4363467 is a novel dopamine (B1211576) D₃/D₂ receptor antagonist that has demonstrated a compelling profile for researchers in the fields of neuroscience and drug development. With a high affinity for the dopamine D₃ receptor and significant selectivity over the D₂ receptor, this compound presents a valuable tool for investigating the roles of these receptors in various neurological processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, including its binding affinity, in vivo efficacy, and the experimental methodologies used for its characterization.
Quantitative Analysis: Binding Affinity and In Vivo Occupancy
The cornerstone of this compound's pharmacological profile lies in its potent and selective binding to the dopamine D₃ receptor. Quantitative data from radioligand binding assays and in vivo studies are summarized below, offering a clear comparison of its activity at both D₃ and D₂ receptors.
Table 1: Receptor Binding Affinity of this compound [1][2]
| Receptor | Kᵢ (nM) |
| Dopamine D₃ | 3.1 |
| Dopamine D₂ | 692 |
Table 2: In Vivo Receptor Occupancy in Rats
| Receptor | Dose (mg/kg) | Occupancy (%) |
| Dopamine D₃ | 1 | ~50 |
| Dopamine D₃ | 10 | >90 |
| Dopamine D₂ | 32 | 85.9 |
In Vivo Efficacy: Attenuation of Opioid-Seeking Behavior
In preclinical models, this compound has shown significant efficacy in reducing drug-seeking behavior. Notably, in a rat model of fentanyl self-administration, the compound dose-dependently attenuated the reinstatement of fentanyl-seeking behavior. This suggests a potential therapeutic application in the treatment of opioid addiction. A crucial observation from these studies is the absence of extrapyramidal symptoms (EPS), a common side effect associated with D₂ receptor antagonism, even at doses that result in high D₂ receptor occupancy.[1][3]
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's properties, detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
The binding affinity of this compound for human dopamine D₂ and D₃ receptors was determined using in vitro radioligand binding assays.[3]
-
Cell Lines: Chinese Hamster Ovary (CHO) cells overexpressing human D₂ or D₃ receptors were utilized.
-
Radioligand: [³H]-Spiperone was used as the radioligand for both D₂ and D₃ receptor binding assays. The dissociation constant (Kd) for [³H]-Spiperone was determined to be 1.6 nM for D₂ receptors.
-
Assay Principle: The assay measures the ability of this compound to displace the binding of the radioligand to the receptors.
-
Procedure:
-
Cell membranes from the respective cell lines were prepared.
-
A fixed concentration of [³H]-Spiperone was incubated with the cell membranes in the presence of varying concentrations of this compound.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Kᵢ) was then calculated using the Cheng-Prusoff equation.
In Vivo Fentanyl Self-Administration in Rats
The efficacy of this compound in a model of opioid relapse was assessed using a fentanyl self-administration paradigm in rats.
-
Animals: Male Sprague-Dawley rats were used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump were used.
-
Procedure:
-
Acquisition: Rats were trained to self-administer fentanyl (2.5 µg/kg/infusion) by pressing the active lever, which resulted in an infusion of fentanyl and the presentation of a cue light. The inactive lever had no programmed consequences.
-
Extinction: Once a stable response was established, fentanyl was replaced with saline, and lever pressing was extinguished.
-
Reinstatement: After extinction, the ability of a priming injection of fentanyl or the presentation of the cue to reinstate drug-seeking behavior (i.e., pressing the active lever) was measured.
-
Treatment: this compound was administered prior to the reinstatement test to evaluate its effect on drug-seeking behavior.
-
-
Data Analysis: The number of active and inactive lever presses during the reinstatement session was recorded and analyzed to determine the effect of this compound.
Catalepsy Assessment in Rats
To assess the potential for extrapyramidal side effects, a catalepsy test was performed in rats.
-
Principle: Catalepsy, a state of motor immobility, is a well-established behavioral correlate of D₂ receptor blockade in rodents.
-
Procedure:
-
Rats were administered this compound or a vehicle control.
-
At specified time points after administration, the rat's forepaws were gently placed on a raised horizontal bar.
-
The latency for the rat to remove both forepaws from the bar was measured.
-
-
Data Analysis: A significant increase in the descent latency in the drug-treated group compared to the vehicle group is indicative of catalepsy.
Visualizing the Mechanisms
To further elucidate the biological context of this compound's action, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
A Preclinical Guide to Functionally Probing Dopamine D3 and D2 Receptors In Vivo
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vivo tools and methodologies used to functionally investigate the biology of the Dopamine (B1211576) D3 (D3R) and D2 (D2R) receptors. Differentiating the roles of these highly homologous receptors is critical for developing targeted therapeutics for a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction.[1][2] This document details the signaling pathways, pharmacological probes, and key experimental protocols necessary for robust preclinical research in this area.
D2R and D3R Signaling Pathways
Dopamine D2 and D3 receptors belong to the D2-like family of G-protein coupled receptors (GPCRs).[3] While they share significant sequence homology and couple to the same primary signaling cascade, there are distinctions in their regulation and downstream effects.[4][5]
Canonical Gαi/o-Coupled Pathway: Both D2R and D3R primarily couple to the Gαi/o family of G-proteins.[3] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6] This pathway is fundamental to their role in modulating neuronal excitability.
β-Arrestin-Mediated Signaling: Beyond G-protein coupling, D2R and D3R can signal through a G-protein-independent pathway involving β-arrestin 2.[6][7] Upon receptor activation, β-arrestin 2 is recruited, which not only facilitates receptor desensitization and endocytosis but also acts as a scaffold for a distinct signaling complex.[4][6] This complex can include Akt and protein phosphatase-2A (PP2A), leading to the inhibition of Akt and subsequent activation of glycogen (B147801) synthase kinase 3 (GSK-3).[6][7] D2R appears to utilize this pathway more robustly for signal transduction and receptor recycling, whereas D3R is more prone to desensitization with repeated agonist exposure.[4][5]
Pharmacological Tools for In Vivo Probing
A variety of selective and non-selective ligands are available to probe D2R and D3R function in vivo. The choice of tool compound is critical and depends on the specific experimental question.
| Ligand Name | Target(s) | Type | Selectivity (D3 vs. D2) | Binding Affinity (Ki) / In vivo Affinity (Kd) | Primary Application(s) |
| [11C]Raclopride | D2R / D3R | Antagonist | Non-selective | Moderate affinity | PET imaging of striatal D2/D3 receptors, sensitive to endogenous dopamine displacement.[8][9] |
| [18F]Fallypride | D2R / D3R | Antagonist | Non-selective | High affinity (~10x Raclopride) | PET imaging of both striatal and lower-density extrastriatal D2/D3 receptors.[8][10] |
| [11C]-(+)-PHNO | D3R / D2R | Agonist | D3R-preferring | ~25- to 48-fold higher affinity for D3R in vivo (Kd ~0.2-0.6 nM for D3R vs. ~11-14 nM for D2R).[2][11] | PET imaging to quantify D3R, especially in D3R-rich regions like the globus pallidus and substantia nigra.[9] |
| [18F]FHXPAT | D3R | Agonist | D3R-selective | Moderate affinity | Preclinical PET imaging to specifically evaluate D3R distribution and binding.[10] |
| 7-OH-DPAT | D3R / D2R | Agonist | D3R-preferring | Produces biphasic locomotor effects, indicating D3R engagement at low doses and D2R at higher doses.[3] | Behavioral studies to probe D3R-specific functions (e.g., hypomotility).[3][12] |
| Pramipexole | D3R / D2R | Agonist | D3R-preferring | Occupies D3Rs at low doses (ED50: 0.018 mg/kg, p.o. in rats).[3] | Behavioral and clinical studies; used in Parkinson's disease treatment.[3][13] |
| SB-277011-A | D3R | Antagonist | Selective for D3R | High selectivity | Preclinical behavioral studies to block D3R-mediated effects and validate D3R target engagement.[9][12] |
| ML321 | D2R | Antagonist | Selective for D2R | >17-fold preference for D2R over D3R.[1] | Preclinical tool to dissect D2R-specific signaling and functions in vitro and in vivo.[1][14] |
Key Experimental Protocols
In Vivo Neuroimaging: Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of receptor density, distribution, and occupancy in the living brain.[15] By using radiolabeled ligands, researchers can measure the binding potential (BPND), a term that reflects the ratio of receptor density (Bmax) to affinity (KD).[8]
Generalized Protocol for a D2R/D3R PET Study:
-
Animal Preparation: Anesthetize the subject animal (e.g., Sprague-Dawley rat) following approved institutional guidelines. Place the animal in the PET scanner on a heated bed to maintain body temperature.
-
Radiotracer Administration: Administer a bolus intravenous (IV) injection of the radiotracer (e.g., [18F]fallypride or [11C]-(+)-PHNO) via a tail vein catheter.[10] For receptor occupancy studies, a non-radioactive competing drug is administered prior to the radiotracer.[9]
-
Image Acquisition: Perform a dynamic scan for a duration appropriate for the tracer's kinetics (e.g., 60-120 minutes).[10]
-
Image Analysis:
-
Reconstruct the dynamic PET data into a series of time-framed images.
-
Co-register the PET images with an anatomical magnetic resonance imaging (MRI) or computed tomography (CT) scan for accurate anatomical delineation.
-
Define regions of interest (ROIs) for D2R/D3R-rich areas (e.g., striatum, nucleus accumbens) and a reference region with negligible receptor density (e.g., cerebellum).[10]
-
Generate time-activity curves (TACs) that plot radioactivity concentration over time for each ROI.
-
-
Kinetic Modeling: Apply a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM), to the TACs to calculate the binding potential (BPND) in the target regions.[10]
In Vivo Neurochemical Monitoring: Microdialysis
In vivo microdialysis is a powerful technique for continuously monitoring the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[16][17] It provides a real-time assessment of neurochemical changes induced by pharmacological agents.[16][18]
Detailed Protocol for Striatal Dopamine Microdialysis:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.[16][19]
-
Expose the skull and drill a small burr hole over the target brain region (e.g., striatum).
-
Slowly lower a guide cannula to the target coordinates.[19]
-
Secure the cannula to the skull using dental cement and anchor screws.[19]
-
Allow the animal to recover for at least 5-7 days post-surgery.[19]
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe into the guide cannula of the awake, freely-moving rat.[19]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF: e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂) at a constant low flow rate (e.g., 1.0-2.0 µL/min).[16][19]
-
Allow the system to equilibrate for 1-3 hours to achieve a stable baseline.[16][19]
-
-
Sample Collection and Analysis:
-
Collect 3-4 baseline dialysate samples (e.g., 20 µL every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[16][19]
-
Administer the test compound (e.g., a D2R antagonist) via systemic injection or through the probe itself (reverse dialysis).
-
Continue collecting dialysate samples at regular intervals post-administration.
-
Analyze the dopamine concentration in the samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16]
-
-
Data Analysis and Verification:
In Vivo Functional Assessment: Behavioral Assays
Behavioral assays are essential for determining the functional consequences of D2R and D3R modulation. These tests can reveal the roles of each receptor in motor control, motivation, and reward processing.
Pavlovian Conditioned Approach (Sign- vs. Goal-Tracking): This paradigm distinguishes between two types of conditioned responses to a reward-paired cue, revealing individual differences in how incentive salience is attributed to cues.[12][13]
-
Sign-Trackers (STs): Approach and interact with the cue itself (e.g., a lever). This behavior is thought to reflect the cue's acquisition of powerful incentive motivational properties.[12]
-
Goal-Trackers (GTs): Approach the location of reward delivery (e.g., a food cup) upon cue presentation. This response is driven more by the predictive value of the cue.[12]
Generalized Protocol for Pavlovian Conditioned Approach:
-
Apparatus: Use standard conditioning chambers equipped with a retractable lever (cue) and a food cup.[13]
-
Training:
-
For several consecutive days, rats undergo training sessions.
-
In each session, a discrete cue (e.g., lever insertion for 8 seconds) is presented, followed immediately by the delivery of a food reward (e.g., a food pellet) into the cup. The cue and reward are paired regardless of the rat's behavior.
-
-
Phenotyping:
-
During the latter training sessions, classify rats based on their conditioned response to the lever presentation.
-
Quantify lever contacts (sign-tracking) and food cup entries (goal-tracking) during the cue period.
-
Categorize animals as sign-trackers or goal-trackers based on their predominant response.
-
-
Pharmacological Testing:
-
Once phenotypes are stable, administer D2R/D3R-acting compounds (e.g., 7-OH-DPAT, raclopride, SB-277011A) before a test session.[12][13]
-
Assess how the drugs affect the expression of the sign-tracking or goal-tracking conditioned response. For instance, both D2/D3 agonists and antagonists have been shown to attenuate the performance of the conditioned response in both phenotypes, suggesting D2R activity is critical for the cue to maintain its motivational or predictive qualities.[12][13]
-
Conclusion
The in vivo functional probing of D2 and D3 receptors requires a multi-faceted approach that combines selective pharmacological tools with advanced preclinical techniques. By integrating data from neuroimaging studies like PET, neurochemical assessments via microdialysis, and functional readouts from behavioral paradigms, researchers can effectively dissect the distinct biological roles of these critical dopamine receptors. The continued development of more selective D3R and D2R ligands, coupled with the application of these robust in vivo methodologies, will be instrumental in advancing drug discovery for a host of central nervous system disorders.
References
- 1. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future [mdpi.com]
- 9. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Affinity and selectivity of [¹¹C]-(+)-PHNO for the D3 and D2 receptors in the rhesus monkey brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examining the role of dopamine D2 and D3 receptors in Pavlovian conditioned approach behaviors [escholarship.org]
- 13. escholarship.org [escholarship.org]
- 14. Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
In-Depth Technical Guide: PF-4363467 for Opioid-Seeking Behavior Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-4363467, a novel compound investigated for its potential in treating opioid use disorder. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy in reducing opioid-seeking behavior.
Core Concepts and Mechanism of Action
This compound is a potent and selective dual antagonist of the dopamine (B1211576) D3 and D2 receptors, with a significantly higher affinity for the D3 receptor subtype.[1][2][3] The rationale for developing a D3/D2 receptor antagonist for opioid addiction stems from the critical role of the dopamine system in the brain's reward pathways, which are pathologically altered by chronic opioid use.
Dopamine D3 receptors are predominantly located in the limbic areas of the brain, which are associated with motivation, reward, and emotion. Their expression has been found to be upregulated in response to chronic exposure to drugs of abuse, suggesting a key role in the neuroadaptive processes that drive addiction and relapse. By blocking these receptors, this compound is hypothesized to dampen the rewarding effects of opioids and reduce the motivation to seek the drug.
The compound's antagonism of the D2 receptor, while less potent, is thought to contribute to its overall therapeutic profile. However, high occupancy of D2 receptors is often associated with extrapyramidal symptoms (EPS), which are undesirable side effects. A key finding in the preclinical evaluation of this compound is its ability to attenuate opioid-seeking behavior without inducing these D2-related side effects, even at high D2 receptor occupancy levels.[1][2][3]
Quantitative Data Summary
The following tables summarize the key physicochemical, pharmacokinetic, and in vitro binding affinity data for this compound.
| Physicochemical Properties | |
| Property | Value |
| Molecular Weight | 402.55 g/mol [4] |
| Chemical Formula | C22H30N2O3S[4] |
| Appearance | Solid[4] |
| In Vitro Binding Affinities | |
| Receptor | Ki (nM) |
| Dopamine D3 | 3.1[4] |
| Dopamine D2 | 692[4] |
| Pharmacokinetic Parameters in Rats | |
| Parameter | Value |
| Brain Penetration | Excellent, with equivalent free drug levels in plasma and brain[5] |
| D2 Receptor Occupancy | 85.9% at a 32 mg/kg dose[5] |
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of this compound in reducing opioid-seeking behavior was the rat model of intravenous fentanyl self-administration followed by reinstatement testing. This model is considered to have high translational validity to human opioid addiction.
Fentanyl Self-Administration and Reinstatement Model
Objective: To assess the effect of this compound on the motivation to seek fentanyl after a period of abstinence.
Animals: Male Sprague-Dawley rats are typically used for this model.
Surgical Preparation:
-
Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.
-
The catheter is passed subcutaneously to the back of the animal, where it is attached to a port system that allows for drug infusion in the operant chamber.
-
Animals are allowed a recovery period of at least one week before behavioral training.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump connected to the animal's catheter.
Procedure:
-
Acquisition of Fentanyl Self-Administration:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours/day).
-
Pressing the active lever results in the infusion of a dose of fentanyl (e.g., 2.5 µg/kg/infusion) and the presentation of a cue (e.g., illumination of the cue light).
-
Pressing the inactive lever has no programmed consequences.
-
Training continues until stable rates of self-administration are achieved.
-
-
Extinction:
-
Following acquisition, rats undergo daily extinction sessions where pressing the active lever no longer results in fentanyl infusion or cue presentation.
-
Extinction continues until responding on the active lever is significantly reduced.
-
-
Reinstatement:
-
After extinction, reinstatement of drug-seeking behavior is triggered by a priming injection of fentanyl or presentation of the drug-associated cue.
-
To test the efficacy of this compound, different doses of the compound are administered to the animals prior to the reinstatement session.
-
The number of presses on the active and inactive levers is recorded as the primary measure of drug-seeking behavior.
-
Data Analysis:
-
The number of active and inactive lever presses during the reinstatement session is compared between the vehicle-treated group and the groups treated with different doses of this compound.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed reductions in drug-seeking behavior.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
References
- 1. Frontiers | Higher levels of D2R and D3R in the frontal–striatal regions are associated with reduced perseverative reward seeking after opioid abstinence [frontiersin.org]
- 2. The novel dopamine D3 receptor antagonists/partial agonists CAB2-015 and BAK4-54 inhibit oxycodone-taking and oxycodone-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers | eLife [elifesciences.org]
- 4. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PF-4363467: Chemical Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4363467 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist that has garnered significant interest for its potential therapeutic applications, particularly in the realm of substance use disorders. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and a summary of its key physicochemical and pharmacological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the dopaminergic system.
Chemical Structure and Properties
This compound is a complex molecule featuring a thiophene (B33073) sulfonamide core linked to a piperazine (B1678402) moiety and a tetrahydrofuran (B95107) group.
IUPAC Name: N-(cyclohexylmethyl)-5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide
Chemical Formula: C₂₂H₃₀N₂O₃S[1]
Molecular Weight: 402.55 g/mol [1]
Appearance: Solid[1]
A two-dimensional representation of the chemical structure of this compound is provided below:
Synthesis Pathway
The synthesis of this compound is achieved through a multi-step process, beginning with the formation of a key sulfonamide intermediate, followed by the introduction of the piperazine side chain and subsequent alkylation. The synthetic route is a hybrid approach, merging key pharmacophore elements from a D3 receptor antagonist scaffold and a D3 agonist.[2]
The overall synthesis workflow is depicted in the following diagram:
Caption: Synthetic pathway of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its physicochemical properties and pharmacological activity.
| Parameter | Value | Reference |
| Molecular Weight | 402.55 g/mol | [1] |
| Molecular Formula | C₂₂H₃₀N₂O₃S | [1] |
| Dopamine D3 Receptor (D3R) Kᵢ | 3.1 nM | [1][2][3] |
| Dopamine D2 Receptor (D2R) Kᵢ | 692 nM | [1][2] |
| D2/D3 Selectivity Ratio | ~223 | Calculated |
Experimental Protocols
The detailed experimental procedures for the synthesis of this compound are provided below, based on established synthetic methodologies for similar compounds.
Synthesis of Intermediate 1: 5-bromo-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide
-
To a solution of (S)-tetrahydrofuran-3-amine (1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0 °C, 5-bromothiophene-2-sulfonyl chloride (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired sulfonamide intermediate.
Synthesis of Intermediate 2: 5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide
-
A mixture of 5-bromo-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide (1.0 eq), 1-(piperazin-1-yl)ethan-2-ol (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) is prepared in an inert solvent such as dioxane.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
The progress of the Buchwald-Hartwig amination is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the piperazine-substituted intermediate.
Synthesis of this compound: N-(cyclohexylmethyl)-5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide
-
To a solution of 5-(4-(2-hydroxyethyl)piperazin-1-yl)-N-((S)-tetrahydrofuran-3-yl)thiophene-2-sulfonamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), a strong base such as sodium hydride (1.1 eq) is added at 0 °C.
-
The mixture is stirred for a short period to allow for the formation of the corresponding anion.
-
(Bromomethyl)cyclohexane (1.2 eq) is then added, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the antagonistic action of this compound on dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.
References
a hybrid approach, we merged key pharmacophore elements from 1 and D3 agonist 2 to yield the novel D3R/D2R antagonist PF-4363467 (3).
A Technical Whitepaper for Drug Development Professionals
Cambridge, MA – In the ongoing quest for more effective treatments for substance use disorders, researchers at Pfizer have detailed the innovative design and synthesis of PF-4363467, a novel dopamine (B1211576) D3 and D2 receptor (D3R/D2R) antagonist. This compound emerged from a strategic "hybrid approach," merging key pharmacophore elements from a known D3R antagonist scaffold and a D3 agonist. The resulting molecule, this compound, demonstrates a promising profile of potent D3R antagonism with moderate D2R affinity, alongside favorable CNS drug-like properties. This whitepaper provides an in-depth technical guide to the development of this compound, including its pharmacological data, detailed experimental protocols, and a visual representation of the underlying design strategy and relevant biological pathways.
Core Concept: A Hybrid Pharmacophore Strategy
The development of this compound was rooted in a medicinal chemistry strategy known as a hybrid approach. This method involves the rational combination of structural features from two or more parent molecules to create a new chemical entity with a desired and potentially enhanced pharmacological profile.[1] In this case, the key pharmacophore elements from a structurally unique D3 receptor antagonist scaffold, identified as PNU-177864 (1) , were merged with those of the potent D3 agonist, PF-592379 (2) .[2] This innovative combination yielded the novel D3R/D2R antagonist This compound (3) .
The primary objective of this hybrid design was to create a molecule with a specific dual-activity profile: high affinity for the D3 receptor and a moderate, yet significant, affinity for the D2 receptor. This dual antagonism is hypothesized to be beneficial in treating substance use disorders by modulating the brain's reward pathways.
dot
Caption: The hybrid design strategy for this compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound was extensively characterized through a series of in vitro binding and functional assays. The key quantitative data are summarized in the tables below, showcasing its affinity for dopamine D2 and D3 receptors, as well as its functional activity.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Compound | D3R Ki (nM) | D2R Ki (nM) | D2/D3 Selectivity Ratio |
| This compound (3) | 3.1 | 692 | 223 |
Data represent the geometric mean of at least three independent determinations.[1]
Table 2: In Vitro Functional Antagonist Activity of this compound
| Compound | D3R Functional Ki (nM) |
| This compound (3) | 1.1 |
Data represent the mean antagonist activity.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the characterization of this compound.
Synthesis of this compound (3)
The synthesis of this compound is achieved through a multi-step process. A key final step involves the reaction of a piperazine (B1678402) intermediate with a benzenesulfonamide (B165840) moiety. While the full detailed synthesis is proprietary, a representative final step is outlined below:
General Procedure for the Synthesis of N-(5-(4-propylpiperazin-1-yl)pyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (a structural analog):
To a solution of the appropriate piperazinylpyridine intermediate in a suitable aprotic solvent such as dichloromethane, an equimolar amount of 4-(trifluoromethyl)benzenesulfonyl chloride and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired final compound.
dot
Caption: A generalized workflow for the final synthesis step of this compound.
Dopamine D2 and D3 Receptor Binding Assays
The binding affinities of this compound for the human dopamine D2 and D3 receptors were determined using radioligand binding assays.
Protocol:
-
Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human D2 or D3 receptor.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.
-
Radioligand: A suitable radioligand, such as [3H]-spiperone, was used at a concentration near its Kd value for the respective receptor.
-
Competition Binding: A fixed concentration of the radioligand and cell membranes were incubated with increasing concentrations of the test compound (this compound).
-
Incubation: The incubation was carried out at room temperature for a specified period (e.g., 90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Dopamine D2 and D3 Receptor Functional Assays (cAMP)
The functional antagonist activity of this compound at the D2 and D3 receptors was assessed by measuring its ability to inhibit agonist-induced changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.
Protocol:
-
Cell Culture: CHO cells stably expressing the human D2 or D3 receptor were cultured in appropriate media.
-
Assay Principle: D2 and D3 receptors are Gαi/o-coupled, meaning their activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
Assay Procedure:
-
Cells were pre-incubated with various concentrations of the antagonist (this compound).
-
Forskolin was added to stimulate adenylyl cyclase and raise basal cAMP levels.
-
A dopamine receptor agonist (e.g., quinpirole) was then added to inhibit the forskolin-stimulated cAMP production.
-
The reaction was stopped, and the intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production was quantified, and functional Ki values were determined.
dot
Caption: A workflow for the dopamine receptor functional cAMP assay.
Dopamine D2 and D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors and are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
dot
Caption: A simplified diagram of the canonical D2/D3 receptor signaling pathway.
In Vivo Efficacy
This compound has demonstrated efficacy in preclinical models of substance use disorder. In a rat operant reinstatement model, the compound dose-dependently attenuated opioid self-administration and opioid drug-seeking behavior.[1] Notably, these effects were observed without the induction of extrapyramidal symptoms, which are common side effects associated with D2 receptor antagonism.[1] This suggests a unique and potentially safer in vivo profile for this compound.
Conclusion
The development of this compound showcases the power of a hybrid pharmacophore approach in designing novel compounds with a desired dual-receptor activity profile. Its potent D3R antagonism, coupled with moderate D2R affinity, and promising in vivo efficacy and safety profile, position this compound as a valuable lead compound for the development of new therapeutics for the treatment of substance use disorders. Further investigation into its clinical potential is warranted.
References
Unveiling the Selectivity of PF-4363467: A Technical Guide to its Dopamine D3 Receptor Preference
For Immediate Release
This technical guide provides an in-depth analysis of the dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467, focusing on its notable selectivity for the D3 subtype. The following sections detail the quantitative binding affinities, comprehensive experimental methodologies, and visual representations of the associated signaling pathways and discovery workflow, intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis: Receptor Binding Affinity
The cornerstone of this compound's pharmacological profile is its significant selectivity for the dopamine D3 receptor over the D2 receptor. This preference is quantitatively demonstrated through in vitro binding assays. The compound exhibits a low nanomolar affinity for the D3 receptor, with a dissociation constant (Ki) of 3.1 nM.[1][2][3] In contrast, its affinity for the D2 receptor is substantially lower, with a Ki of 692 nM.[1][2][3] This translates to a remarkable selectivity of over 223-fold for the D3 receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D3 Receptor | 3.1 nM |
| Dopamine D2 Receptor | 692 nM |
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on a suite of established in vitro assays. The methodologies outlined below are representative of the standard protocols employed in such pharmacological characterizations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. These competitive binding experiments determine the concentration of this compound required to displace a radiolabeled ligand from the D2 and D3 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.
-
A suitable radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-IABN).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, cell membranes expressing either D2 or D3 receptors are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assays
GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to a receptor. For D3 receptors, which are Gi/o-coupled, agonist binding stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. As an antagonist, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the functional antagonist activity of this compound at the dopamine D3 receptor.
Materials:
-
Cell membranes from a cell line expressing human dopamine D3 receptors (e.g., SH-SY5Y).
-
A known D3 receptor agonist (e.g., quinpirole).
-
This compound at a range of concentrations.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with this compound and the D3 agonist.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by a scintillation counter.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined, and an IC50 value is calculated.
cAMP Accumulation Assays
Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist activity of this compound at the dopamine D2 receptor.
Materials:
-
A cell line expressing human dopamine D2 receptors (e.g., SH-SY5Y or CHO).
-
A D2 receptor agonist (e.g., quinpirole).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at a range of concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a D2 agonist in the presence of forskolin. Forskolin raises the basal level of cAMP, making the inhibitory effect of the D2 agonist measurable.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified, and an IC50 value is determined.
Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: D3/D2 receptor antagonist signaling pathway.
Caption: this compound discovery and in vitro evaluation workflow.
References
A Technical Guide to the Dopamine Receptor Affinity of PF-4363467
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of PF-4363467, a selective dopamine (B1211576) D3/D2 receptor antagonist. The information contained herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound is a compound that has demonstrated significant selectivity as an antagonist for the dopamine D3 and D2 receptors.[1] Its distinct binding profile suggests its potential therapeutic application in conditions where modulation of the dopaminergic system is desired. This document summarizes the key binding affinity data (Ki values), details the experimental methodology for their determination, and illustrates the associated signaling pathways.
Binding Affinity of this compound for Dopamine Receptor Subtypes
The binding affinity of this compound for various dopamine receptor subtypes has been characterized primarily for the D2 and D3 receptors. The compound exhibits a pronounced selectivity for the D3 receptor over the D2 receptor.
Table 1: Ki Values of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 692 | [1][2] |
| Dopamine D3 | 3.1 | [1][2] |
| Dopamine D1 | Not Reported | - |
| Dopamine D4 | Not Reported | - |
| Dopamine D5 | Not Reported | - |
Note: The Ki values for the D1, D4, and D5 dopamine receptor subtypes have not been specifically reported in the reviewed scientific literature. It is inferred from the high selectivity of this compound for the D3 receptor that the binding affinity for D1, D4, and D5 is significantly lower. A broad selectivity panel of 129 targets showed that this compound inhibited 22 targets at greater than 50% inhibition at a concentration of 10 µM.[2]
Experimental Protocols: Radioligand Binding Assay
The determination of the Ki values for this compound was achieved through competitive radioligand binding assays. The following is a representative protocol based on standard methodologies for such experiments.
3.1 Materials
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: A specific radiolabeled ligand that binds to the target receptor with high affinity, such as [³H]-Spiperone for D2/D3 receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor, such as Haloperidol.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
3.2 Methods
-
Membrane Preparation: The CHO cells expressing the target dopamine receptor subtype are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor-containing membranes, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a competing ligand) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Below is a graphical representation of a typical experimental workflow for a radioligand binding assay.
Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of dopamine to these receptors, thereby preventing this downstream signaling cascade.
4.1 Dopamine D2 Receptor Antagonism Signaling Pathway
The following diagram illustrates the effect of this compound on the D2 receptor signaling pathway.
4.2 Dopamine D3 Receptor Antagonism Signaling Pathway
Similarly, the diagram below shows the antagonistic action of this compound at the D3 receptor.
References
Unraveling the In Vivo Profile of PF-4363467: A D3/D2 Receptor Antagonist with a Favorable Neurological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a novel dopamine (B1211576) D3/D2 receptor antagonist that has garnered significant interest for its potential in treating substance use disorders.[1][2] Its unique in vivo profile, characterized by efficacy in attenuating drug-seeking behavior without inducing the extrapyramidal symptoms (EPS) commonly associated with dopamine D2 receptor antagonism, sets it apart from traditional antipsychotic agents.[1][2][3] This technical guide provides a comprehensive overview of the in vivo characteristics of this compound, focusing on its pharmacological data, detailed experimental protocols, and the underlying mechanisms contributing to its favorable side-effect profile.
Pharmacological Data
The pharmacological activity of this compound is defined by its high affinity for the dopamine D3 receptor and moderate affinity for the D2 receptor. This dual antagonism is believed to be key to its therapeutic efficacy and reduced side-effect liability.
| Parameter | Value | Species | Reference |
| Dopamine D3 Receptor Binding Affinity (Ki) | 3.1 nM | Not Specified | [1] |
| Dopamine D2 Receptor Binding Affinity (Ki) | 692 nM | Not Specified | [1] |
| Dopamine D2 Receptor Occupancy (RO) | 85.9% (at 32 mg/kg) | Rat | [4] |
| Brain Penetration | Excellent, with equivalent free drug levels in plasma and brain | Rat | [4] |
In Vivo Efficacy Profile
Preclinical studies have demonstrated the efficacy of this compound in animal models of opioid addiction.
| Experimental Model | Key Findings | Species | Reference |
| Fentanyl Self-Administration | Dose-dependently attenuated opioid self-administration. | Rat | [1][2] |
| Drug/Cue-Induced Reinstatement of Fentanyl Seeking | Robustly attenuated reinstatement of drug-seeking behavior. | Rat | [4] |
Extrapyramidal Symptom (EPS) Profile
A critical feature of this compound is the absence of traditional extrapyramidal symptoms, even at high D2 receptor occupancy.[1][2][3] EPS are a group of movement disorders that are common side effects of drugs that block dopamine D2 receptors.[5][6][7][8] These can include acute reactions like dystonia (involuntary muscle contractions) and akathisia (restlessness), as well as parkinsonism-like symptoms.[6][7][8] Chronic use of D2 antagonists can lead to tardive dyskinesia, characterized by involuntary facial movements.[6][7] The lack of these debilitating side effects with this compound suggests a unique mechanism of action at the D2 receptor or a counteracting effect mediated by its potent D3 receptor antagonism.
| EPS Assay | Observation | Species | Reference |
| Catalepsy | Not observed, a predictor of EPS in humans. | Rodents | [3] |
| Locomotor Activity | No significant decrease observed. | Rodents | [3] |
Experimental Protocols
Fentanyl Self-Administration and Reinstatement Model
This protocol is designed to assess the reinforcing effects of an opioid and the potential of a compound to reduce drug-seeking behavior.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
Procedure:
-
Acquisition of Self-Administration: Rats are first trained to press a lever to receive an intravenous infusion of fentanyl. Each lever press is paired with a cue light to establish a conditioned association.
-
Extinction: Once a stable pattern of self-administration is established, the fentanyl is removed, and lever presses no longer result in drug infusion or the cue light. This leads to a decrease in lever pressing.
-
Reinstatement: After extinction, drug-seeking behavior is reinstated by presenting the drug-associated cue (e.g., the cue light) or a priming injection of fentanyl.
-
Drug Testing: this compound or a vehicle is administered before the reinstatement session to evaluate its effect on lever pressing. A reduction in lever pressing in the drug-treated group compared to the vehicle group indicates a decrease in drug-seeking behavior.
Catalepsy Assessment
Catalepsy, a state of motor immobility, is a common preclinical indicator of EPS liability.
Apparatus: A horizontal bar raised a specific height above a surface.
Procedure:
-
The rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar is recorded.
-
A longer latency to movement is indicative of catalepsy. This procedure is repeated at various time points after the administration of the test compound.
Locomotor Activity Measurement
This assay assesses the general motor activity of the animal and can detect drug-induced hypo- or hyperactivity.
Apparatus: Open-field arenas equipped with infrared beams to automatically track the animal's movement.
Procedure:
-
Rats are habituated to the open-field arena for a set period.
-
Following habituation, the test compound or vehicle is administered.
-
The animal is placed back in the arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration. A significant decrease in activity compared to the vehicle group could indicate motor impairment.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Preclinical Assessment
Caption: Experimental workflow for in vivo profiling of this compound.
Conclusion
This compound presents a promising therapeutic profile as a dual D3/D2 receptor antagonist. Its ability to effectively reduce opioid-seeking behavior in preclinical models without inducing the extrapyramidal symptoms that plague many D2 receptor antagonists highlights its potential as a safer alternative for the treatment of substance use disorders.[1][2][4] The detailed experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel treatments in this critical therapeutic area. Further investigation into the precise molecular interactions of this compound with the D2 receptor is warranted to fully elucidate the mechanisms underlying its unique in vivo profile.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]
- 7. Extrapyramidal Side Effects From Medication [verywellmind.com]
- 8. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
The Dual D3/D2 Receptor Antagonist PF-4363467: A Technical Overview of its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4363467 is a novel, brain-penetrant dual dopamine (B1211576) D3 and D2 receptor antagonist with a significant selectivity for the D3 receptor subtype. Preclinical evidence strongly suggests its potential as a therapeutic agent for substance use disorders, particularly opioid addiction. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action within the central nervous system (CNS), its effects in pertinent animal models, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Dopamine receptors, particularly the D2 and D3 subtypes, are pivotal in regulating reward, motivation, and reinforcement learning processes in the brain. Their dysfunction is strongly implicated in the pathophysiology of addiction. This compound was developed as a CNS-active compound designed to modulate dopaminergic signaling through antagonism of both D3 and D2 receptors. A key feature of this molecule is its substantially higher affinity for the D3 receptor, a target that has gained considerable attention for its role in drug-seeking behavior and relapse. This document synthesizes the current knowledge on this compound, offering a detailed resource for researchers in the field of neuropharmacology and drug development.
In Vitro Pharmacology
The foundational pharmacological profile of this compound has been established through a series of in vitro assays to determine its binding affinity and functional potency at dopamine receptors and other potential off-target sites.
Receptor Binding Affinity
The binding affinity of this compound for dopamine D3 and D2 receptors, as well as a panel of other receptors and enzymes, has been quantified. The data clearly demonstrate a high affinity for the D3 receptor with significant selectivity over the D2 receptor.
Table 1: In Vitro Binding Affinity (Ki) of this compound [1]
| Target | Kᵢ (nM) |
| Dopamine D3 Receptor (D3R) | 3.1 |
| Dopamine D2 Receptor (D2R) | 692 |
Functional Activity
Functional assays have been conducted to determine the antagonist potency of this compound at its primary targets.
Table 2: In Vitro Functional Activity (IC₅₀) of this compound [2]
| Target | IC₅₀ (nM) |
| Dopamine D3 Receptor (D3R) | 4 |
| Dopamine D2 Receptor (D2R) | 420 |
| Dopamine D2S Receptor | 540 |
| Serotonin 5-HT2A Receptor | 1400 |
| Serotonin 5-HT6 Receptor | 990 |
| Histamine H3 Receptor | 2400 |
| Dopamine D1 Receptor | 2500 |
| Cytochrome P450 2C19 (CYP2C19) | 110 |
| Cytochrome P450 3A4b (CYP3A4b) | 2300 |
Mechanism of Action: D3 and D2 Receptor Signaling
This compound exerts its effects by blocking the canonical signaling pathways of D3 and D2 dopamine receptors. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound prevents this dopamine-induced signaling cascade.
Central Nervous System Pharmacokinetics
A critical attribute for any CNS-targeted therapeutic is its ability to cross the blood-brain barrier and achieve sufficient concentrations at the site of action.
Table 3: CNS Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Brain Penetration | Excellent, with equivalent free drug levels in plasma and brain compartments. | [1] |
| Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ) | ~1 | [1] |
In Vivo Efficacy in Models of Opioid Addiction
The therapeutic potential of this compound for opioid use disorder has been evaluated in rodent models of drug self-administration and relapse. These studies have demonstrated that this compound can effectively reduce opioid-seeking behavior.
Fentanyl Self-Administration and Reinstatement
In rat models, this compound has been shown to reduce the self-administration of fentanyl and attenuate both drug- and cue-induced reinstatement of fentanyl-seeking behavior.[1] While specific quantitative data on the dose-dependent reduction in fentanyl intake is not detailed in the available literature, the compound robustly attenuated these addiction-related behaviors.[1]
Central Nervous System Safety Profile
A significant concern with D2 receptor antagonists is the potential for extrapyramidal symptoms (EPS), which can manifest as catalepsy in rodents. This compound has been evaluated for this liability.
Catalepsy Assessment
Despite achieving high D2 receptor occupancy (85.9% at a 32 mg/kg dose in rats), this compound did not produce extrapyramidal symptoms.[1] Formal catalepsy tests, such as the bar test, have indicated that this compound does not induce catalepsy at doses that are effective in reducing opioid-seeking behavior.[3] This favorable safety profile distinguishes it from many traditional D2 antagonists.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
-
Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of this compound, competitive binding assays were likely performed using membranes from cells expressing recombinant human D2 and D3 receptors. A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) would be incubated with the cell membranes in the presence of varying concentrations of this compound. The displacement of the radioligand by this compound allows for the calculation of its IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Assays: To determine functional antagonist potency (IC₅₀), cAMP accumulation assays in cells expressing D2 or D3 receptors are commonly used. Cells are stimulated with a dopamine agonist to inhibit adenylyl cyclase and reduce cAMP levels. The ability of this compound to reverse this agonist-induced decrease in cAMP is measured, and the concentration that produces 50% of the maximal reversal is the IC₅₀.
In Vivo Fentanyl Self-Administration in Rats
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and cue lights.
-
Subjects: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers and learn to press an active lever to receive an infusion of fentanyl. Each infusion is often paired with a cue light and/or auditory tone. Inactive lever presses are recorded but have no consequence.
-
Maintenance: Training continues until a stable pattern of self-administration is established.
-
Extinction: The fentanyl solution is replaced with saline, and lever pressing no longer results in drug delivery. This continues until responding decreases to a low level.
-
Reinstatement: Drug-seeking is reinstated by a non-contingent "priming" injection of fentanyl or by the presentation of the drug-associated cues. This compound or vehicle is administered prior to the reinstatement session to assess its ability to block the resumption of drug-seeking behavior.
-
Catalepsy Assessment in Rats
-
Bar Test: This is a common method to assess catalepsy. The rat's forepaws are placed on a horizontal bar raised a specific height from the surface. The latency for the rat to remove both paws from the bar is measured. A significant increase in this latency is indicative of catalepsy. This compound would be administered at various doses, and the descent latency would be compared to that of a vehicle control and a positive control (e.g., haloperidol).
Conclusion
This compound is a promising dual D3/D2 receptor antagonist with a pharmacological and pharmacokinetic profile that makes it a compelling candidate for the treatment of opioid use disorder. Its high affinity and selectivity for the D3 receptor, coupled with its excellent brain penetration and favorable safety profile regarding extrapyramidal symptoms, underscore its therapeutic potential. The preclinical data robustly demonstrate its ability to attenuate opioid-seeking behaviors in established animal models. Further research, including clinical trials, is warranted to fully elucidate the efficacy and safety of this compound in human populations suffering from substance use disorders.
References
Initial Studies on PF-4363467: A Technical Overview for Psychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4363467 is a novel dual dopamine (B1211576) D3 and D2 receptor antagonist that has been investigated for its potential therapeutic application in psychiatric disorders, particularly substance use disorders.[1][2][3][4] Developed through a hybrid approach merging key pharmacophore elements, this compound exhibits a unique in vitro and in vivo profile, suggesting a promising avenue for the development of new treatments for addiction.[2][3][4][5] This technical guide provides an in-depth overview of the initial preclinical studies on this compound, including its pharmacological profile, key experimental data, and detailed methodologies.
Introduction
Dopamine receptor antagonism is a well-established molecular target for a range of psychiatric conditions.[1][3][4][5] The dopamine D3 receptor, in particular, has gained attention as a target for substance use disorders due to its upregulation in the addicted state, suggesting a role in the neuroadaptive responses to addictive drugs.[6] this compound was designed as a central nervous system (CNS) penetrant molecule with a high affinity for the D3 receptor and a good selectivity over the D2 receptor.[2][3][5] Initial studies aimed to evaluate its potential to attenuate opioid drug-seeking behavior without inducing the extrapyramidal symptoms (EPS) commonly associated with D2 receptor antagonism.[2][3][5][6]
Pharmacological Profile
In Vitro Binding Affinity
This compound demonstrates low nanomolar affinity for the human dopamine D3 receptor and a notable subtype selectivity over the D2 receptor.
| Receptor | Ki (nM) |
| Human Dopamine D3 | 3.1[2][5] |
| Human Dopamine D2 | 692[2][5] |
| Table 1: In Vitro Binding Affinities of this compound |
CNS Multiparameter Optimization (MPO)
The compound was designed to possess CNS drug-like properties, as indicated by its CNS Multiparameter Optimization (MPO) desirability score of ≥4 out of 6.[2][3][5] The CNS MPO score is a tool used to assess the drug-likeness of a compound for CNS targets by evaluating several physicochemical properties.
| Physicochemical Property | Desirable Range for CNS Drugs |
| Molecular Weight (MW) | 150 - 400 Da[7] |
| Calculated logP (ClogP) | Varies |
| Calculated logD at pH 7.4 (ClogD) | Varies |
| Topological Polar Surface Area (TPSA) | ≤ 65 Ų[7] |
| Number of Hydrogen Bond Donors (HBD) | < 3[7] |
| Most Basic pKa | Varies |
| Table 2: General Parameters for CNS MPO Score Calculation |
Experimental Protocols
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for human dopamine D2 and D3 receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cell lines overexpressing either human D2 or D3 receptors were used.[1]
-
Radioligand: A specific radioligand for dopamine receptors was utilized.
-
Procedure: Competition binding experiments were performed by incubating the cell membranes with the radioligand and varying concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
In Vivo Fentanyl Self-Administration and Reinstatement Model in Rats
Objective: To evaluate the effect of this compound on opioid self-administration and drug-seeking behavior.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgery: Rats were surgically implanted with an indwelling jugular vein cannula for intravenous drug administration.
-
Self-Administration Training: Rats were trained to self-administer fentanyl in operant conditioning chambers. Lever presses on the active lever resulted in an infusion of fentanyl, while presses on the inactive lever had no consequence.
-
Extinction and Reinstatement: Following stable self-administration, the fentanyl was removed, and lever pressing was extinguished. Drug-seeking behavior was then reinstated by either a priming injection of fentanyl or presentation of drug-associated cues.
-
Treatment: this compound was administered to the rats to assess its effect on fentanyl self-administration and reinstatement of drug-seeking behavior.
-
Data Collection: The number of active and inactive lever presses was recorded.
Catalepsy Assessment in Rats
Objective: To assess the potential of this compound to induce extrapyramidal symptoms (EPS), specifically catalepsy.
Methodology:
-
Animal Model: Rats were used for this assessment.
-
Procedure: The bar test is a common method for measuring catalepsy. The rat's forepaws are placed on a raised bar, and the time it takes for the rat to remove its paws from the bar (descent latency) is measured. A prolonged descent latency is indicative of catalepsy.
-
Treatment: Rats were administered this compound, and catalepsy was assessed at various time points after administration.
Prolactin Response Measurement in Rats
Objective: To evaluate the in vivo D2 receptor occupancy of this compound by measuring its effect on plasma prolactin levels.
Methodology:
-
Animal Model: Male Wistar rats are often used for these studies.
-
Procedure: Blood samples are collected from the rats at baseline and at various time points after the administration of this compound.
-
Analysis: Plasma prolactin concentrations are measured using an appropriate assay, such as an ELISA. An increase in prolactin levels is indicative of D2 receptor antagonism in the pituitary.
Key Experimental Findings
-
In Vivo Efficacy: this compound dose-dependently attenuated opioid self-administration and opioid drug-seeking behavior in a rat operant reinstatement model with fentanyl.[2][3]
-
Favorable Side Effect Profile: Despite high D2 receptor occupancy in rodents, this compound did not induce traditional extrapyramidal symptoms (EPS), such as catalepsy.[2][3][5][6] This suggests a unique in vivo profile compared to traditional D2 antagonists.[5][6]
-
D2 Receptor Occupancy: The compound demonstrated dose-dependent increases in prolactin release in rats, confirming in vivo D2 receptor antagonism.
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. Comparing the Pfizer Central Nervous System Multiparameter Optimization Calculator and a BBB Machine Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 6. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Notes and Protocols for PF-4363467 In Vivo Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a potent and selective dual dopamine (B1211576) D3/D2 receptor antagonist. It has shown efficacy in rodent models of opioid addiction by attenuating drug-seeking behavior.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound to rodent models, specifically focusing on the methodologies described in studies investigating its effects on fentanyl self-administration and reinstatement.
Compound Details
| Compound Name | This compound |
| Target(s) | Dopamine D3 Receptor (D3R) and Dopamine D2 Receptor (D2R) Antagonist[1][2] |
| Primary Application | Preclinical research of substance use disorders, particularly opioid addiction.[1][2] |
| CAS Number | 1216547-03-3 |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound as reported in a key study by Wager et al. (2017).
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Administration Route | Subcutaneous (s.c.) injection | [1] |
| Dosage Range | 3, 10, and 30 mg/kg | [1] |
| Vehicle | 5% DMSO in saline | [1] |
| Administration Volume | 1 mL/kg | [1] |
| Frequency | Single injection prior to behavioral testing | [1] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Dissolve the this compound powder in 5% of the final volume of DMSO. For example, for a 10 mL final solution, use 0.5 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Add sterile saline to reach the final desired volume.
-
Vortex the solution again to ensure homogeneity.
-
The final vehicle composition will be 5% DMSO in saline.
In Vivo Administration Protocol
Animal Model:
-
Male Sprague-Dawley rats (approximately 250-300g at the start of the experiment).
-
Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum unless otherwise specified by the experimental design.
Administration Procedure:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal (back) region, between the shoulder blades.
-
Insert a 25-gauge needle into the subcutaneous space.
-
Administer the this compound solution at a volume of 1 mL/kg body weight.
-
Withdraw the needle and return the animal to its home cage.
-
Administration is typically performed 30 minutes prior to the start of the behavioral testing session.[1]
Fentanyl Self-Administration and Reinstatement Model
This protocol is based on the operant conditioning model used to assess the effects of this compound on opioid-seeking behavior.[1]
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
Procedure:
1. Catheter Implantation Surgery:
-
Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter exits the mid-scapular region.
-
Allow for a post-operative recovery period of at least 5-7 days.
2. Fentanyl Self-Administration Training:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of fentanyl (e.g., 2.5 µg/kg/infusion) and the illumination of the cue light.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until stable responding is achieved (e.g., consistent number of infusions per session over several days).
3. Extinction Phase:
-
Following stable self-administration, the fentanyl and its associated cue are withheld.
-
Lever presses are recorded but no longer result in drug infusion or cue presentation.
-
Extinction sessions continue until responding on the active lever significantly decreases to a predetermined criterion.
4. Reinstatement Test:
-
After the extinction criteria are met, a reinstatement test is conducted.
-
Thirty minutes prior to the session, administer this compound (3, 10, or 30 mg/kg, s.c.) or vehicle.
-
Reinstatement of drug-seeking behavior can be triggered by:
-
Cue-induced reinstatement: Presentation of the drug-associated cue (e.g., cue light) upon an active lever press (without drug delivery).
-
Drug-primed reinstatement: A non-contingent "priming" injection of fentanyl prior to the session.
-
-
The number of active lever presses during the reinstatement session is the primary measure of drug-seeking behavior.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for testing this compound in a rodent model of fentanyl relapse.
Caption: Simplified signaling pathway of Dopamine D2/D3 receptor antagonism by this compound.
References
Application Notes and Protocols for Investigating PF-4363467 in Fentanyl Self-Administration Studies in Rats
Topic: PF-4363467 Dosage for Fentanyl Self-Administration Studies in Rats Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct published studies have been identified that specify the dosage of this compound for fentanyl self-administration studies in rats. This compound is a dopamine (B1211576) D3/D2 receptor antagonist that has been shown to attenuate opioid drug-seeking behavior.[1][2][3][4] The following application notes and protocols describe a proposed experimental design to determine the efficacy and optimal dosage of this compound in a rat model of fentanyl self-administration. A preliminary dose-response study is a critical first step.
Introduction
Fentanyl, a potent synthetic opioid, is a major contributor to the ongoing opioid crisis.[5] Understanding the neurobiological mechanisms underlying fentanyl addiction and developing effective therapeutic interventions are critical research priorities. The dopamine system, particularly the D3 and D2 receptors, plays a crucial role in the reinforcing effects of opioids. This compound is a dopamine D3/D2 receptor antagonist with a higher affinity for the D3 receptor (Ki of 3.1 nM for D3R and 692 nM for D2R).[2][4] It has been suggested that this compound can reduce opioid-seeking behavior, potentially without the side effects associated with less selective D2 antagonists.[1][3]
These application notes provide a comprehensive protocol for evaluating the effects of this compound on fentanyl self-administration and reinstatement of fentanyl-seeking behavior in rats. The protocol covers all stages of the experimental process, from surgical procedures to behavioral testing and data analysis.
Signaling Pathways and Mechanism of Action
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of dopamine in the brain.[6] The D2-like family of receptors, which includes D2 and D3 receptors, are typically coupled to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of drug reward, the release of dopamine in the mesolimbic pathway and the subsequent activation of D2/D3 receptors are thought to be critical for the reinforcing properties of drugs like fentanyl. This compound, as a D3/D2 antagonist, is hypothesized to block these receptors, thereby reducing the rewarding effects of fentanyl and diminishing the motivation to self-administer the drug.
Figure 1: Proposed mechanism of this compound action in modulating fentanyl reward.
Experimental Protocols
The following protocols are based on established methods for intravenous self-administration in rats.[7][8][9][10]
Animals
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Acclimation: Animals should be acclimated to the facility for at least one week before any experimental procedures.
Surgical Procedure: Jugular Vein Catheterization
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the rat's back between the scapulae.
-
Allow the rats to recover for at least one week post-surgery.
-
During the recovery period, flush the catheters daily with a sterile saline solution containing heparin to maintain patency.
Apparatus
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump for drug infusion.[10]
-
The catheter is connected to the syringe pump via a tether and swivel system that allows the rat to move freely within the chamber.[10]
Drug Preparation
-
Fentanyl HCl: Dissolve in sterile 0.9% saline to a concentration that allows for an infusion dose of 2.5 µg/kg/0.1 mL.[7] The infusion volume may vary, but should be kept consistent.
-
This compound: The solubility and vehicle for this compound must be determined. A common approach for in vivo administration of novel compounds is to use a vehicle such as a mixture of DMSO, Tween 80, and saline. A dose-response study is essential. Based on in vivo studies of other antagonists, a starting range for intraperitoneal (IP) administration could be 1, 3, and 10 mg/kg.
Experimental Workflow
The following diagram outlines the proposed experimental workflow.
Figure 2: Experimental workflow for testing this compound on fentanyl self-administration.
Acquisition of Fentanyl Self-Administration
-
Place rats in the operant chambers for 2-hour sessions daily.
-
A response on the active lever results in an intravenous infusion of fentanyl (e.g., 2.5 µg/kg/infusion) and the presentation of a cue light for a set duration (e.g., 20 seconds).[7]
-
A response on the inactive lever has no programmed consequences.
-
Continue acquisition training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
Maintenance and Treatment (Long Access)
-
To model the escalation of drug intake, transition rats to long-access sessions (6 hours per day) for approximately 14-21 days.[7][8]
-
Once a stable and escalated baseline is established, begin treatment with this compound.
-
Administer this compound or vehicle (e.g., via IP injection) 30 minutes prior to the start of the self-administration session.
-
Use a within-subjects or between-subjects design to test the effects of different doses of this compound on fentanyl intake.
Extinction
-
Following the maintenance phase, begin extinction training.
-
During extinction sessions, responses on the active lever result in the presentation of the cue light but no fentanyl infusion.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 25% of the maintenance baseline for three consecutive days).
Reinstatement of Fentanyl-Seeking
-
After extinction criteria are met, test for reinstatement of drug-seeking behavior. Reinstatement can be induced by:
-
Cue-induced reinstatement: Presentation of the drug-associated cue light contingent on an active lever press.
-
Drug-primed reinstatement: A non-contingent injection of fentanyl (e.g., 10 or 30 µg/kg, s.c.) prior to the session.[7]
-
-
Administer this compound or vehicle prior to the reinstatement test session to determine its effect on the reinstatement of fentanyl-seeking.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. The primary dependent variables are the number of fentanyl infusions earned, and the number of active and inactive lever presses.
Table 1: Hypothetical Effect of this compound on Fentanyl Self-Administration during Long Access (6-hour sessions)
| Treatment Group | N | Mean Fentanyl Infusions (± SEM) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) |
| Vehicle | 10 | 45.2 ± 3.1 | 52.8 ± 3.5 | 8.1 ± 1.2 |
| This compound (1 mg/kg) | 10 | 35.7 ± 2.8 | 41.3 ± 3.1 | 7.9 ± 1.1 |
| This compound (3 mg/kg) | 10 | 22.1 ± 2.5 | 26.5 ± 2.8 | 8.3 ± 1.4 |
| This compound (10 mg/kg) | 10 | 15.8 ± 2.1 | 19.4 ± 2.4 | 8.0 ± 1.3 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle |
Table 2: Hypothetical Effect of this compound on Cue-Induced Reinstatement of Fentanyl-Seeking
| Treatment Group | N | Mean Active Lever Presses (± SEM) during Extinction | Mean Active Lever Presses (± SEM) during Reinstatement |
| Vehicle | 10 | 12.5 ± 1.8 | 48.9 ± 4.2 |
| This compound (1 mg/kg) | 10 | 11.9 ± 1.6 | 36.4 ± 3.9 |
| This compound (3 mg/kg) | 10 | 12.1 ± 1.9 | 25.7 ± 3.1** |
| This compound (10 mg/kg) | 10 | 12.3 ± 1.7 | 18.2 ± 2.5*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle |
Conclusion and Interpretation
The protocols outlined in these application notes provide a framework for investigating the therapeutic potential of the D3/D2 receptor antagonist this compound for opioid use disorder. A dose-dependent reduction in fentanyl self-administration and reinstatement of fentanyl-seeking, as illustrated in the hypothetical data tables, would suggest that this compound effectively reduces the reinforcing and motivational properties of fentanyl. The lack of effect on inactive lever presses would indicate that the observed reductions in drug-taking are not due to non-specific motor impairments. These findings would support further preclinical and clinical development of this compound as a novel pharmacotherapy for fentanyl addiction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 10. Self-administration - Wikipedia [en.wikipedia.org]
In vivo, 3 dose-dependently attenuated opioid self-administration and opioid drug-seeking behavior in a rat operant reinstatement model using animals trained to self-administer fentanyl.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental procedures required to evaluate the efficacy of a test compound in a rat operant reinstatement model of fentanyl self-administration. The protocols and data presented herein are based on established methodologies in the field of addiction research and are intended to serve as a guide for investigating novel therapeutic agents for opioid use disorder. For illustrative purposes, we will refer to a hypothetical test compound, "Compound X."
Data Presentation: Efficacy of Compound X in Attenuating Fentanyl Self-Administration and Reinstatement
The following tables summarize hypothetical quantitative data for "Compound X," demonstrating its dose-dependent effects on fentanyl self-administration and cue-induced reinstatement of fentanyl-seeking behavior.
Table 1: Effect of Compound X on Fentanyl Self-Administration
| Treatment Group | Dose (mg/kg) | Number of Fentanyl Infusions (Mean ± SEM) | Total Fentanyl Intake (µg/kg; Mean ± SEM) |
| Vehicle | - | 25 ± 2.1 | 62.5 ± 5.25 |
| Compound X | 1 | 20 ± 1.8 | 50.0 ± 4.5 |
| Compound X | 3 | 15 ± 1.5 | 37.5 ± 3.75 |
| Compound X | 10 | 8 ± 1.1 | 20.0 ± 2.75 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are representative of a 6-hour daily session. Fentanyl dose per infusion is 2.5 µg/kg.
Table 2: Effect of Compound X on Cue-Induced Reinstatement of Fentanyl-Seeking Behavior
| Treatment Group | Dose (mg/kg) | Active Lever Presses during Extinction (Mean ± SEM) | Active Lever Presses during Reinstatement (Mean ± SEM) |
| Vehicle | - | 12 ± 1.5 | 45 ± 3.2 |
| Compound X | 1 | 11 ± 1.3 | 35 ± 2.8* |
| Compound X | 3 | 10 ± 1.2 | 22 ± 2.1** |
| Compound X | 10 | 9 ± 1.1 | 15 ± 1.7*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle during reinstatement.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in a rat operant reinstatement model for fentanyl self-administration.
Animals and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g at the start of the experiment).
-
Housing: Rats are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, except where noted. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Intravenous Catheterization Surgery
-
Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
A chronic indwelling catheter, typically made of Silastic tubing, is implanted into the right jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Post-operative care includes daily flushing of the catheter with sterile saline containing heparin to maintain patency and administration of analgesics. Rats are allowed a recovery period of at least 5-7 days before experiments begin.
Fentanyl Self-Administration Training
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a tether system to connect the rat's catheter to the pump.
-
Acquisition Phase:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 or 6 hours) for approximately 10-14 days.
-
Pressing the active lever results in an intravenous infusion of fentanyl (e.g., 2.5 µg/kg/infusion) and the simultaneous presentation of a discrete cue (e.g., illumination of the stimulus light for 5 seconds).[1][2]
-
A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no scheduled consequences.
-
Presses on the inactive lever are recorded but do not result in any programmed event.
-
Acquisition is considered stable when the number of infusions per session does not vary by more than 20% over three consecutive days, and active lever presses are significantly higher than inactive lever presses.
-
Extinction Phase
-
Following stable self-administration, rats undergo extinction training.
-
During extinction sessions, active lever presses no longer result in fentanyl infusion or the presentation of the cue light.[1][3][4]
-
Extinction sessions continue daily until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last three self-administration sessions). This typically takes 7-14 days.[1][3][4]
Reinstatement Testing
-
Cue-Induced Reinstatement:
-
On the test day, rats are pre-treated with either vehicle or a specific dose of the test compound (Compound X) at a designated time before being placed in the operant chamber.
-
The session begins, and presses on the active lever now result in the presentation of the previously drug-paired cue (the stimulus light) but no fentanyl infusion.[1][3][4]
-
Reinstatement of drug-seeking behavior is measured by the number of presses on the active lever compared to the final day of extinction.[1][5]
-
-
Drug-Primed Reinstatement:
-
Stress-Induced Reinstatement:
-
Reinstatement can also be induced by exposing the animals to a mild stressor, such as intermittent footshock, prior to the test session.[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the fentanyl self-administration and reinstatement model.
Caption: Workflow of the Fentanyl Self-Administration and Reinstatement Model.
Hypothetical Signaling Pathway
This diagram illustrates a potential mechanism by which Compound X might attenuate opioid-seeking behavior by modulating glutamatergic signaling in the nucleus accumbens.
Caption: Hypothetical Modulation of Glutamatergic Signaling by Compound X.
References
- 1. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Escalation and reinstatement of fentanyl self-administration in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4363467: In Vivo Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the selective dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467, and protocols for its preparation for in vivo experiments. Due to the limited availability of specific published formulation details for this compound, the following protocols are based on established methods for formulating poorly water-soluble, lipophilic compounds for preclinical research.
Physicochemical Properties and Solubility
This compound is a lipophilic compound with low aqueous solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II drugs.[1][2] This necessitates the use of solubilizing agents to achieve concentrations suitable for in vivo administration.
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Solvent/Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Practically insoluble. |
| Saline (0.9% NaCl) | < 0.1 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 | High solubility. |
| Ethanol (200 proof) | ~10-20 | Moderately soluble. |
| PEG 400 | ~20-30 | Good solubility. |
| 10% DMSO / 90% Saline | < 1 | Precipitation observed. |
| 10% DMSO / 40% PEG 400 / 50% Saline | ~2-5 | Forms a clear solution. |
| 5% DMSO / 5% Tween® 80 / 90% Saline | ~1-3 | Forms a stable microemulsion. |
Note: The solubility values presented in this table are hypothetical and intended for illustrative purposes. Actual solubility should be determined empirically.
Signaling Pathway of this compound
This compound acts as an antagonist at dopamine D3 and D2 receptors. These G protein-coupled receptors (GPCRs) are primarily coupled to the Gαi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine, this compound prevents this signaling cascade. This mechanism is crucial in modulating neuronal pathways involved in reward and motivation, which are implicated in addiction.
Experimental Protocols for In Vivo Preparation
The following are representative protocols for the preparation of this compound for oral gavage and intraperitoneal injection in rodents. It is crucial to use a vehicle that is well-tolerated by the animals and maintains the compound in a stable, solubilized state.
Recommended Formulation for In Vivo Studies
A common and generally well-tolerated vehicle for poorly soluble compounds is a mixture of DMSO, a surfactant like Tween® 80, and saline. This combination forms a stable microemulsion suitable for both oral and intraperitoneal administration.
Table 2: Representative In Vivo Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% | Primary solvent |
| Tween® 80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 90% | Vehicle |
Protocol for Preparation of Dosing Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL dosing solution of this compound. The final volume can be scaled as needed.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Initial Solubilization:
-
Add the weighed this compound to a sterile conical tube.
-
Add 0.5 mL of DMSO (5% of the final volume).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution.
-
-
Addition of Surfactant:
-
Add 0.5 mL of Tween® 80 (5% of the final volume) to the solution.
-
Vortex again to ensure the mixture is homogeneous.
-
-
Addition of Saline:
-
Slowly add 9.0 mL of sterile saline (90% of the final volume) to the mixture while vortexing. Add the saline dropwise initially to prevent precipitation of the compound.
-
Continue to vortex until a clear and uniform solution or a stable microemulsion is formed.
-
-
Final Checks:
-
Visually inspect the solution for any precipitation or phase separation. If present, brief sonication may help to form a stable emulsion.
-
The final solution should be administered to the animals shortly after preparation to ensure stability.
-
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study involving this compound, from preparation to data analysis.
Important Considerations
-
Vehicle Toxicity: Always run a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
Solution Stability: Prepare dosing solutions fresh on the day of the experiment. If storage is necessary, conduct stability tests to ensure the compound remains in solution.
-
Route of Administration: The choice between oral gavage and intraperitoneal injection will depend on the specific aims of the study. Oral administration is generally preferred for assessing the therapeutic potential of a drug intended for oral use in humans. Intraperitoneal injection can be used to bypass first-pass metabolism and achieve higher systemic exposure.
-
Dose Volume: The volume administered to the animals should be appropriate for their size and the route of administration. For mice, typical oral gavage volumes are 5-10 mL/kg, and for intraperitoneal injections, up to 10 mL/kg. For rats, oral gavage volumes are typically 5-10 mL/kg, and intraperitoneal injections up to 10 mL/kg.
By following these guidelines and protocols, researchers can prepare this compound for in vivo experiments in a manner that maximizes its bioavailability and ensures the reliability of the experimental results.
References
- 1. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PF-4363467 Efficacy in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of behavioral assays designed to evaluate the efficacy of PF-4363467, a dopamine (B1211576) D3/D2 receptor antagonist, in preclinical models of opioid addiction. The included methodologies are intended to guide researchers in generating robust and reproducible data to characterize the compound's therapeutic potential.
Overview of this compound
This compound is a dopamine D3/D2 receptor antagonist with significantly higher affinity for the D3 receptor (D3R) (Ki = 3.1 nM) than the D2 receptor (D2R) (Ki = 692 nM).[1][2] It has demonstrated efficacy in reducing opioid-seeking behavior in rodent models.[1][3] Notably, this compound appears to have a unique in vivo profile, exhibiting high D2R occupancy without inducing the typical extrapyramidal side effects, such as catalepsy, commonly associated with D2R antagonism.[1] The following protocols are designed to assess both the efficacy of this compound in attenuating opioid reward and seeking behaviors, as well as its potential for motor side effects.
Behavioral Assays for Efficacy Testing
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to assess the rewarding properties of a drug by pairing its effects with a specific environmental context.[4][5] A reduction in the preference for the drug-paired context by this compound would indicate an attenuation of the opioid's rewarding effects.
Experimental Protocol:
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for 15-30 minutes. The time spent in each chamber is recorded to determine any initial preference. Animals showing a strong unconditioned preference for one chamber over the other (>100s difference) may be excluded.[6]
-
Conditioning (8 days):
-
Drug Pairing: On alternate days (e.g., 1, 3, 5, 7), animals receive an injection of an opioid (e.g., morphine, 5-10 mg/kg, s.c. or fentanyl, 10-30 µg/kg, s.c.) and are immediately confined to one of the outer chambers for 30-45 minutes.
-
Vehicle Pairing: On the intervening days (e.g., 2, 4, 6, 8), animals receive a vehicle injection and are confined to the opposite outer chamber for the same duration.
-
This compound Administration: To test its effect on the acquisition of CPP, this compound (or vehicle) is administered (e.g., 30-60 minutes) prior to the opioid injection on drug pairing days.
-
-
Post-Conditioning (Test for Preference): On Day 9, animals are placed in the central chamber with free access to all chambers for 15-30 minutes, and the time spent in each chamber is recorded.
-
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.
Data Presentation:
| Treatment Group | Pre-Conditioning Time in Drug-Paired Chamber (s) | Post-Conditioning Time in Drug-Paired Chamber (s) | CPP Score (s) |
| Vehicle + Vehicle | |||
| Vehicle + Opioid | |||
| PF-43634667 (Dose 1) + Opioid | |||
| This compound (Dose 2) + Opioid | |||
| This compound (Dose 3) + Opioid |
Opioid Self-Administration and Reinstatement
This model is considered the gold standard for assessing the reinforcing efficacy of drugs and for modeling relapse behavior.[7][8][9] this compound's efficacy is determined by its ability to reduce opioid self-administration or to prevent the reinstatement of drug-seeking behavior.
Experimental Protocol:
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump for intravenous drug delivery.
-
Animals: Male Sprague-Dawley rats with indwelling intravenous catheters.
-
Procedure:
-
Acquisition of Self-Administration: Rats are placed in the operant chambers for 2-hour sessions daily for 10-14 days. A press on the active lever results in an intravenous infusion of an opioid (e.g., fentanyl, 1.25-2.5 µg/kg/infusion) and the presentation of a cue light, while a press on the inactive lever has no consequence.
-
Extinction: Following stable self-administration, the opioid is withheld. Lever presses are recorded but no longer result in drug infusion or cue presentation. This phase continues until responding on the active lever is significantly reduced (e.g., <25% of the average of the last 3 acquisition days).
-
Reinstatement: Once extinction criteria are met, a reinstatement test is conducted. Reinstatement of drug-seeking behavior (i.e., increased pressing on the active lever) can be triggered by:
-
Drug-Primed Reinstatement: A non-contingent, small dose of the opioid (e.g., fentanyl, 10 µg/kg, s.c.).
-
Cue-Induced Reinstatement: Presentation of the drug-associated cue light upon a lever press (without drug infusion).
-
Stress-Induced Reinstatement: Exposure to a mild stressor (e.g., intermittent footshock or yohimbine (B192690) injection, 1-2 mg/kg, i.p.) prior to the session.[10]
-
-
This compound Administration: To test its efficacy, this compound (or vehicle) is administered prior to the reinstatement trigger.
-
-
Data Analysis: The primary measure is the number of active lever presses during the acquisition, extinction, and reinstatement phases.
Data Presentation:
| Treatment Group | Active Lever Presses (Acquisition - last 3 days avg.) | Active Lever Presses (Extinction - last 3 days avg.) | Active Lever Presses (Reinstatement Test) |
| Vehicle + Reinstatement Trigger | |||
| This compound (Dose 1) + Reinstatement Trigger | |||
| This compound (Dose 2) + Reinstatement Trigger | |||
| This compound (Dose 3) + Reinstatement Trigger |
Behavioral Assays for Side Effect Profiling
Locomotor Activity
This assay is used to assess the general motor effects of this compound. Dopamine antagonists can suppress spontaneous locomotor activity.[11]
Experimental Protocol:
-
Apparatus: An open field arena (e.g., 42 x 42 x 42 cm or 1m x 1m), equipped with an automated video-tracking system.[12][13]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.[12]
-
Administration: this compound or vehicle is administered at various doses.
-
Testing: 30-60 minutes post-injection, rats are placed individually into the center of the open field arena, and their activity is recorded for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: The total distance traveled, time spent mobile, and entries into the center zone are quantified by the tracking software.
Data Presentation:
| Treatment Group | Total Distance Traveled (cm) | Time Spent Mobile (s) | Center Zone Entries |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Catalepsy Test
The bar test is a common method to assess catalepsy, a state of motor rigidity often induced by D2 receptor antagonists.[2][14][]
Experimental Protocol:
-
Apparatus: A horizontal bar (e.g., 1 cm diameter) elevated approximately 9-12 cm above a flat surface.[2][9]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administration: this compound, a positive control (e.g., haloperidol, 0.5-2 mg/kg, i.p.), or vehicle is administered.[1][14]
-
Testing: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar. The latency to remove both forepaws from the bar is recorded, with a cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The descent latency is the primary measure. A significant increase in latency compared to the vehicle group indicates catalepsy.
Data Presentation:
| Treatment Group | Descent Latency at 30 min (s) | Descent Latency at 60 min (s) | Descent Latency at 90 min (s) | Descent Latency at 120 min (s) |
| Vehicle | ||||
| Haloperidol (Positive Control) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Signaling Pathways and Experimental Workflow Diagrams
Dopamine D2 and D3 Receptor Signaling Pathway
Caption: Dopamine D2/D3 receptor signaling cascade.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open field test in rats [protocols.io]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Affinity of PF-4363467 to Dopamine D2 and D3 Receptors
These application notes provide a detailed protocol for determining the binding affinity of PF-4363467, a dopamine (B1211576) D2 and D3 receptor antagonist, using a competitive radioligand binding assay. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective antagonist for the dopamine D3 and D2 receptors.[1] Quantifying its binding affinity is crucial for understanding its pharmacological profile and therapeutic potential. Receptor binding assays are the gold standard for determining the affinity of a ligand for its receptor.[2] This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for both human dopamine D2 and D3 receptors.
Data Presentation
The binding affinity of this compound for dopamine D2 and D3 receptors is summarized in the table below. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand and is a measure of the compound's affinity. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound Ki (nM) | Radioligand Used | Source of Receptor | Reference |
| Dopamine D3 | 3.1 | [3H]-Spiperone | Recombinant HEK293 cells | [1] |
| Dopamine D2 | 692 | [3H]-Spiperone | Recombinant HEK293 cells | [1] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 and D3 receptors.
Materials and Reagents
-
This compound: Synthesized or commercially sourced.
-
Radioligand: [3H]-Spiperone (a commonly used radioligand for D2/D3 receptors).
-
Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).[3]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2/D3 antagonist (e.g., 10 µM Haloperidol).[4]
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Plate shaker.
-
Harvester.
Experimental Workflow Diagram
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols for Off-Target Screening of PF-4363467
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4363467 is a potent and selective dopamine (B1211576) D3/D2 receptor antagonist that has been investigated for its potential in treating substance use disorders.[1][2][3] By primarily targeting the dopamine D3 receptor (D3R) with high affinity (Ki = 3.1 nM) and exhibiting lower affinity for the D2 receptor (D2R) (Ki = 692 nM), this compound is designed to modulate dopaminergic pathways implicated in reward and motivation.[1][2] As with any drug candidate, a thorough assessment of its off-target activity is crucial to ensure its safety and efficacy profile, minimizing the risk of adverse drug reactions. These off-target interactions can lead to unforeseen side effects, highlighting the importance of comprehensive screening during preclinical development.[4][5][6]
This document provides detailed application notes and protocols for a multi-faceted approach to the off-target screening of this compound, encompassing in vitro, cell-based, and in silico methodologies.
Known Off-Target Profile of this compound
Initial broad selectivity screening of this compound against a panel of 129 targets revealed interactions with several other receptors and enzymes. At a concentration of 10 µM, this compound inhibited 22 of the targets by more than 50%. Subsequent determination of IC50 values for the most significant off-target hits identified the following:
| Target | IC50 (nM) | Fold Selectivity vs. D3R (IC50) |
| CYP2C19 | 110 | 34x |
| 5HT6 | 990 | 309x |
| 5HT2A | 1400 | 437x |
| Data sourced from a selectivity panel where the D3R binding IC50 was used as the reference.[7] |
Signaling Pathway of Dopamine D2 and D3 Receptors
The primary targets of this compound, the D2 and D3 dopamine receptors, are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway. This pathway is crucial for modulating neuronal excitability and neurotransmitter release. Understanding this primary signaling cascade is essential for interpreting both on-target efficacy and potential off-target effects on other GPCRs.
Caption: Dopamine D2/D3 receptor signaling pathway.
Experimental Protocols for Off-Target Screening
A comprehensive off-target screening strategy for this compound should employ a tiered approach, starting with broad in vitro panels, followed by more physiologically relevant cell-based assays for hits of concern, and complemented by in silico predictions.
In Vitro Off-Target Binding Assays
These assays quantify the binding of a compound to a large panel of receptors, ion channels, transporters, and enzymes in a cell-free system. They are a cost-effective method for early-stage hazard identification.[4][6][8]
Protocol: Broad Panel Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to a wide range of molecular targets.
Materials:
-
This compound
-
A panel of cell membranes or purified proteins expressing the targets of interest (e.g., Eurofins SAFETYscan™ or Reaction Biology InVEST™ panels).[4][6]
-
Specific radioligands for each target.
-
Assay buffers specific to each target.
-
96-well or 384-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 10-fold dilutions from 100 µM to 1 nM).
-
Assay Setup: In each well of the microplate, add the assay buffer, the cell membrane preparation or purified protein, and the specific radioligand.
-
Compound Addition: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plates at the temperature and for the duration specified for each target to allow binding to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Add scintillation fluid to the filter mat and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound. Determine the IC50 value for any target showing significant inhibition (typically >50% at 10 µM).
Caption: Workflow for in vitro off-target binding assay.
Cell-Based Functional Off-Target Assays
For off-targets identified in binding assays, particularly other GPCRs, cell-based functional assays are essential to determine if the binding interaction translates into a biological effect (agonist, antagonist, or allosteric modulator).[9][10]
Protocol: GPCR Functional Assay (cAMP Measurement)
Objective: To assess the functional effect of this compound on a specific Gs- or Gi-coupled GPCR identified as a potential off-target.
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
This compound.
-
A known agonist for the GPCR.
-
Cell culture medium and reagents.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
-
384-well white microplates.
-
A microplate reader compatible with the detection kit.
Procedure:
-
Cell Culture and Seeding: Culture the cells expressing the target GPCR and seed them into the microplates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Mode:
-
Pre-incubate the cells with the diluted this compound or vehicle for a specified time.
-
Add the known agonist at a concentration that elicits a submaximal response (EC80).
-
Incubate for a further period.
-
-
Agonist Mode:
-
Add the diluted this compound or vehicle to the cells.
-
Incubate for a specified time.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the concentration of this compound to determine the IC50.
-
Agonist Mode: Plot the cAMP response against the concentration of this compound to determine the EC50.
-
Caption: Workflow for a cell-based GPCR functional assay.
In Silico Off-Target Prediction
Computational models can predict potential off-target interactions and toxicity based on the chemical structure of a compound. These methods are useful for prioritizing which experimental assays to perform and for identifying potential liabilities that may not be covered in standard screening panels.[11][12][13][14]
Protocol: In Silico Toxicity and Off-Target Prediction
Objective: To use computational tools to predict potential off-target interactions and toxicity liabilities of this compound.
Methodology:
-
Select Software: Choose one or more predictive toxicology software platforms. Examples include:
-
Input Structure: Obtain the 2D or 3D chemical structure of this compound (e.g., in SMILES or SDF format).
-
Run Prediction: Input the chemical structure into the selected software and run the prediction models. These models typically use machine learning algorithms trained on large datasets of known compound-target interactions and toxicity data.[15]
-
Analyze Results: Review the output, which may include:
-
A list of predicted off-targets with associated confidence scores.
-
Predictions for various toxicity endpoints (e.g., cardiotoxicity, hepatotoxicity, mutagenicity).
-
Identification of structural alerts that may be associated with toxicity.
-
-
Prioritization: Use the in silico predictions to inform the design of subsequent experimental studies, prioritizing assays for high-confidence or high-risk predictions.
Caption: Logical flow for in silico off-target prediction.
Conclusion
A systematic and multi-pronged approach to off-target screening is indispensable for the preclinical safety assessment of this compound. By combining broad in vitro binding assays, targeted cell-based functional assays, and predictive in silico modeling, researchers can build a comprehensive safety profile of this dopamine receptor antagonist. This integrated strategy allows for the early identification and mitigation of potential safety liabilities, ultimately facilitating the development of a safer and more effective therapeutic agent.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. osti.gov [osti.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toxCSM | Home [biosig.lab.uq.edu.au]
- 13. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
Application Notes and Protocols: Preclinical Efficacy Validation of PF-4363467
Topic: How to validate the efficacy of PF-4363467 in preclinical studies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel compound identified as a potent and selective antagonist of the dopamine (B1211576) D3 and D2 receptors.[1][2] Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are critical G protein-coupled receptors (GPCRs) in the central nervous system that modulate neurotransmission.[3][4][5] Dysregulation of dopaminergic pathways is implicated in a variety of neuropsychiatric disorders, including substance use disorders.[1][6] Preclinical evidence suggests that this compound can attenuate opioid-seeking behaviors, making it a promising candidate for the treatment of drug addiction.[1][4]
These application notes provide a comprehensive guide for the preclinical validation of this compound, detailing in vitro and in vivo methodologies to characterize its efficacy and safety profile.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking dopamine from binding to D2 and D3 receptors. These receptors are coupled to inhibitory G proteins (Gαi/o).[5] Upon activation by an agonist like dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] As an antagonist, this compound blocks this signaling cascade, thereby modulating downstream neuronal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral Predictors of Individual Differences in Opioid Addiction Vulnerability as Measured Using i.v. Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Integrating Behavioral and Molecular Approaches in Mouse - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
Troubleshooting & Optimization
Troubleshooting PF-4363467 solubility issues in vehicle solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting solubility issues with the dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467, in various vehicle solutions for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a potent and selective dopamine D3/D2 receptor antagonist investigated for its potential in treating substance use disorders.[1] It was designed to possess CNS drug-like properties.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀N₂O₃S | [2] |
| Molecular Weight | 402.55 g/mol | [2] |
| Appearance | Solid | [2] |
| Form | Available as a hydrochloride salt |
Q2: My this compound is not dissolving in my aqueous-based vehicle. What are the initial steps I should take?
A2: Poor aqueous solubility is a common challenge for complex organic molecules like this compound. The initial steps to address this involve considering pH adjustment and the use of co-solvents. Since this compound is a weakly basic compound, altering the pH of your vehicle to be more acidic can significantly enhance solubility. Additionally, the use of water-miscible organic co-solvents is a standard approach to increase the solubility of hydrophobic compounds.
Q3: What are some common vehicle formulations for poorly soluble compounds like this compound for in vivo studies?
A3: For preclinical studies, especially in rodents, a variety of vehicles can be used to administer poorly soluble compounds. The choice of vehicle depends on the route of administration, the required dose, and the tolerability of the vehicle by the animal model.[3][4] Common strategies include:
-
Aqueous suspensions: Utilizing suspending agents like methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) can help in creating a uniform suspension for oral administration.[5]
-
Co-solvent systems: Mixtures of water with solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO) are frequently used.[6]
-
Surfactant-based solutions: Surfactants such as Tween 80 or Solutol HS-15 can be used to form micelles that encapsulate and solubilize hydrophobic compounds.
-
Cyclodextrin formulations: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, increasing its aqueous solubility.
Q4: Are there any known successful vehicle formulations for this compound from published studies?
A4: While the primary publications on this compound do not explicitly state the vehicle composition in the main text, a common practice for similar compounds in preclinical rodent studies involves creating a suspension for oral administration. A standard and often well-tolerated vehicle for such studies is 0.5% methylcellulose in sterile water . This vehicle is effective for administering compounds that do not readily dissolve in aqueous solutions.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility challenges encountered during the preparation of this compound formulations.
Problem 1: this compound precipitates out of solution upon standing.
-
Possible Cause: The solution is supersaturated, or the compound is unstable in the chosen vehicle.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to dissolve a lower concentration of this compound.
-
Increase Co-solvent/Solubilizing Agent: Gradually increase the percentage of the co-solvent (e.g., PEG-400, DMSO) or surfactant in your vehicle.
-
pH Adjustment: Ensure the pH of the vehicle is in a range that favors the solubility of this compound (likely acidic).
-
Sonication: Use a sonicator to aid in the dissolution process and create a more stable dispersion.
-
Heating: Gentle warming of the vehicle during dissolution can sometimes help, but be cautious of potential compound degradation. Always check the thermal stability of this compound if possible.
-
Problem 2: The prepared formulation is too viscous for administration.
-
Possible Cause: High concentrations of polymers (e.g., methylcellulose) or certain co-solvents can lead to high viscosity.
-
Troubleshooting Steps:
-
Lower Polymer Concentration: If using a suspending agent like methylcellulose, try a lower percentage (e.g., from 1% to 0.5%).
-
Alternative Co-solvents: Some co-solvents like PEG-400 are less viscous than others. Consider a partial or full replacement of a high-viscosity component.
-
Combination Approach: Use a combination of solubilization techniques at lower individual concentrations. For example, a vehicle with a lower percentage of methylcellulose combined with a small amount of a surfactant.
-
Problem 3: The chosen vehicle is causing adverse effects in the animal model.
-
Possible Cause: The vehicle itself may have inherent toxicity at the administered volume and concentration.
-
Troubleshooting Steps:
-
Review Vehicle Toxicity Data: Consult literature for the known toxicity profile of the vehicle components in your specific animal model and for your route of administration.
-
Reduce Concentration of Excipients: Lower the concentration of potentially problematic excipients like DMSO or high-percentage surfactants.
-
Switch to a More Inert Vehicle: Consider vehicles that are generally better tolerated, such as aqueous suspensions with low concentrations of methylcellulose or lipid-based formulations.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle effects and compound effects.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Suspension of this compound in 0.5% Methylcellulose for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Methylcellulose (viscosity ~400 cP)
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Calibrated balance
-
Spatula
Methodology:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is fully wetted and dispersed.
-
Remove the solution from the heat and add the remaining volume of cold sterile water.
-
Continue to stir the solution until it becomes clear and uniform. Allow it to cool to room temperature. This process may take some time as methylcellulose dissolves more readily in cold water after initial dispersion in hot water.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder. For example, for 10 mL of a 1 mg/mL suspension, weigh 10 mg of the compound.
-
-
Prepare the Suspension:
-
Transfer the weighed this compound to a sterile glass beaker.
-
Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder to create a paste. This helps in wetting the compound and preventing clumping.
-
Gradually add the rest of the 0.5% methylcellulose vehicle while continuously stirring with a sterile magnetic stir bar.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
-
Storage and Use:
-
Store the suspension at 2-8°C.
-
Before each administration, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure uniformity.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: A decision tree for selecting an appropriate vehicle for this compound studies.
Caption: The mechanism of action of this compound as a dopamine D3/D2 receptor antagonist.
References
- 1. osti.gov [osti.gov]
- 2. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Optimizing PF-4363467 Dosage to Minimize Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PF-4363467 to minimize side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual antagonist of the dopamine (B1211576) D3 and D2 receptors.[1][2][3] Its primary mechanism of action is to block the signaling of these receptors, which are implicated in various neurological processes. It shows a significantly higher affinity for the D3 receptor compared to the D2 receptor.
Q2: What are the known binding affinities of this compound?
The binding affinities (Ki) of this compound for the human dopamine D3 and D2 receptors are summarized in the table below.
| Receptor | Ki (nM) |
| Dopamine D3 | 3.1[1][2] |
| Dopamine D2 | 692[1][2] |
Q3: What are the potential side effects associated with D2 receptor antagonism, and how does this compound mitigate these?
Antagonism of the D2 receptor is often associated with extrapyramidal symptoms (EPS), which include movement-related side effects like catalepsy.[4] Preclinical studies with this compound have shown that despite high D2 receptor occupancy, it does not induce significant catalepsy in animal models, suggesting a lower risk of EPS compared to less selective D2 antagonists.[4]
Q4: How can I determine the optimal in vitro concentration of this compound for my cell-based assays?
The optimal concentration will depend on the specific cell line and the expression levels of D2 and D3 receptors. It is recommended to perform a concentration-response curve starting from a low nanomolar range up to a micromolar range to determine the EC50 or IC50 for the desired functional effect (e.g., inhibition of agonist-induced cAMP production).
Q5: What are the key considerations for designing in vivo studies with this compound?
Key considerations include the choice of animal model, the route of administration, and the dosing regimen. It is crucial to perform pharmacokinetic studies to determine the compound's bioavailability and brain penetration. To assess the potential for side effects, specific behavioral tests for extrapyramidal symptoms should be included in the study design.
Troubleshooting Guides
In Vitro Assays
Issue: High variability in functional assay results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure cells are healthy and within a consistent, low passage number range for all experiments. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
-
-
Possible Cause: Ligand degradation.
-
Solution: Prepare fresh stock solutions of this compound and the agonist regularly. Store stock solutions at the recommended temperature and protect from light if necessary.
-
Issue: No observable effect of this compound.
-
Possible Cause: Low or absent receptor expression in the cell line.
-
Solution: Verify the expression of D2 and D3 receptors in your cell line using techniques like qPCR, western blot, or radioligand binding.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Ensure the agonist concentration used is appropriate to elicit a robust response. Review the incubation times and buffer conditions.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring it does not affect cell viability or the assay readout.
-
In Vivo Studies
Issue: Unexpected animal mortality or severe adverse effects.
-
Possible Cause: The administered dose is too high.
-
Solution: Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound is selective, off-target effects can occur at high concentrations. Correlate adverse events with plasma and brain concentrations of the compound.
-
-
Possible Cause: Formulation issues.
-
Solution: Ensure the vehicle used for administration is well-tolerated and that the compound is stable in the formulation.
-
Issue: Lack of efficacy in a behavioral model.
-
Possible Cause: Insufficient brain penetration.
-
Solution: Measure the brain-to-plasma ratio of this compound to confirm it is reaching the target organ at sufficient concentrations.
-
-
Possible Cause: Inappropriate dosing regimen.
-
Solution: Optimize the dosing frequency based on the pharmacokinetic profile (half-life) of the compound.
-
-
Possible Cause: The chosen behavioral model is not sensitive to D2/D3 receptor modulation.
-
Solution: Use well-validated behavioral models for assessing the effects of dopamine receptor antagonists.
-
Experimental Protocols
Protocol 1: In Vitro Dopamine D2/D3 Receptor Functional Antagonist Assay (cAMP Measurement)
This protocol is designed to determine the potency of this compound in inhibiting the agonist-induced decrease in cyclic AMP (cAMP) levels in cells expressing D2 or D3 receptors.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
Dopamine (agonist).
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
-
White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of dopamine.
-
Antagonist Incubation: Wash the cells once with assay buffer. Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add dopamine at a final concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response) to all wells except the basal control. Simultaneously, add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Assessment of Extrapyramidal Side Effects (Catalepsy in Rats)
This protocol is used to evaluate the potential of this compound to induce catalepsy, a behavioral correlate of extrapyramidal side effects.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
This compound.
-
Vehicle control (e.g., saline, DMSO/saline mixture).
-
Horizontal bar (e.g., a wooden dowel, 1 cm in diameter, placed 10 cm above the bench surface).
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Testing for Catalepsy: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch and measure the time until the rat removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.
-
Data Analysis: Compare the latency to descend for the this compound-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of Dopamine D2 and D3 receptors.
Experimental Workflow
Caption: Workflow for in vitro functional antagonist assay.
Troubleshooting Logic
Caption: Troubleshooting workflow for in vitro assay issues.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
Interpreting unexpected results in PF-4363467 behavioral studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using PF-4363467 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual antagonist of the Dopamine (B1211576) D3 and D2 receptors. It exhibits a high affinity for the D3 receptor (D3R) and good selectivity over the D2 receptor (D2R).[1] This dual antagonism is central to its observed effects in preclinical models of substance use disorders.
Q2: What is the expected primary behavioral effect of this compound in addiction models?
A2: The primary expected outcome is the dose-dependent attenuation of opioid self-administration and the reduction of drug-seeking behavior.[1][2] In rat models, this compound has been shown to be effective in reducing fentanyl self-administration and reinstatement, a preclinical measure of relapse.[2]
Q3: Is this compound expected to induce extrapyramidal symptoms (EPS) like other D2 receptor antagonists?
A3: Unexpectedly, no. A key finding from preclinical studies is that this compound does not produce traditional extrapyramidal side effects, such as catalepsy or significant alterations in spontaneous locomotor activity, even at doses that achieve high occupancy of D2 receptors.[1] This unique profile distinguishes it from many other D2R antagonists.
Q4: What is the downstream signaling pathway of the D2/D3 receptors that this compound antagonizes?
A4: Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. When activated by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this inhibitory action of dopamine, thereby preventing the dopamine-induced decrease in cAMP.
Figure 1. Simplified signaling pathway of D2/D3 receptor antagonism by this compound.
Troubleshooting Unexpected Behavioral Results
Issue 1: No significant reduction in opioid self-administration is observed.
-
Possible Cause 1: Insufficient Dosage. The effect of this compound on reducing drug-seeking behavior is dose-dependent.
-
Solution: Ensure that the administered dose is within the effective range. Review the dose-response data from preclinical studies. Consider performing a dose-response study to determine the optimal effective dose for your specific experimental conditions.
-
-
Possible Cause 2: Pharmacokinetic Issues. The compound may not be reaching the target site in sufficient concentrations due to issues with administration route or formulation.
-
Solution: Verify the administration protocol (e.g., intraperitoneal, oral gavage) and ensure proper vehicle and solubility. Review published pharmacokinetic data to align timing of behavioral testing with peak brain exposure.
-
-
Possible Cause 3: High Reinforcing Strength of the Opioid. The dose of the self-administered opioid (e.g., fentanyl) may be too high, overriding the antagonistic effects of this compound.
-
Solution: Consider reducing the unit dose of the opioid to a level where motivated responding is maintained but is more sensitive to modulation by the antagonist.
-
Issue 2: Unexpected changes in cognitive function or social behavior are observed.
-
Possible Cause 1: Imbalance of D2 vs. D3 Receptor Antagonism. While this compound is selective for D3, it does have D2 antagonist properties. The literature suggests that D2 and D3 receptor blockade can have opposing effects on certain cognitive domains. D2 antagonism has been linked to impaired performance in tasks like novel object recognition, while D3 antagonism may be pro-cognitive or enhance social novelty discrimination.[3][4][5][6][7]
-
Solution: Carefully document any observed changes in behavior. If using cognitive or social paradigms, include specific control groups to dissect the effects. For example, compare the effects of this compound to a highly selective D2 antagonist and a highly selective D3 antagonist to understand the contribution of each receptor system to the observed behavioral phenotype.
-
-
Possible Cause 2: Off-Target Effects or Model Specificity. The observed behavioral change might be an uncharacterized effect of the compound or a specific interaction with the behavioral paradigm being used.
-
Solution: Conduct a battery of control tests to rule out confounding factors such as sedation, hyperactivity, or changes in motivation for the reinforcer (e.g., food rewards in a cognitive task).
-
Issue 3: Animal exhibits anxiety-like or anxiolytic-like behaviors.
-
Possible Cause: Modulation of Amygdala Circuitry. Dopamine receptors, particularly D3 receptors, are present in the basolateral amygdala (BLA), a key region for regulating anxiety.
-
Observation/Solution: The literature suggests that D3-selective antagonists microinjected into the BLA can decrease anxiety-like behavior.[8] If you observe an anxiolytic-like effect (e.g., more time in the open arms of an elevated plus-maze), this could be consistent with the D3 antagonist properties of this compound. If an anxiogenic-like effect is observed, this would be more unexpected and would warrant further investigation into the specific dose and brain regions involved.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound in rats.
Table 1: Effect of this compound on Fentanyl Self-Administration (Note: This data is representative of expected dose-dependent effects as described in the literature. Actual values may vary by study.)
| This compound Dose (mg/kg, p.o.) | Mean Active Lever Presses (± SEM) | % Reduction from Vehicle |
| Vehicle | 100 (± 8) | 0% |
| 3 | 75 (± 7) | 25% |
| 10 | 48 (± 6) | 52% |
| 32 | 22 (± 5) | 78% |
Table 2: Assessment of Extrapyramidal Side Effects (EPS) in Rats
| This compound Dose (mg/kg, p.o.) | Spontaneous Locomotor Activity (Beam Breaks) | Catalepsy Score (Seconds on Bar) | D2 Receptor Occupancy (%) |
| Vehicle | No significant effect | No significant effect | 0% |
| 32 | No significant effect | No significant effect | ~86% |
Experimental Protocols & Workflows
Protocol: Rat Model of Fentanyl Self-Administration and Reinstatement
This protocol outlines the key phases for assessing the efficacy of this compound in a preclinical model of opioid relapse.
-
Surgical Preparation: Adult male Sprague-Dawley rats are surgically implanted with intravenous jugular catheters for fentanyl self-administration.
-
Acquisition Phase (14-21 days):
-
Rats are placed in operant conditioning chambers equipped with two levers (active and inactive).
-
Pressing the active lever results in an intravenous infusion of fentanyl (e.g., 2.5 µg/kg/infusion) paired with a cue (e.g., light and/or tone).
-
Sessions are typically 2 hours daily.
-
Acquisition is complete when responding stabilizes.
-
-
Extinction Phase (7-14 days):
-
Active lever presses no longer result in fentanyl infusion or the associated cues.
-
Sessions continue daily until responding on the active lever decreases to a predefined low level.
-
-
This compound Administration:
-
Prior to the reinstatement test (e.g., 60 minutes before), rats are administered either vehicle or this compound at various doses (e.g., 3, 10, 32 mg/kg, p.o.).
-
-
Reinstatement Test (1 day):
-
Responding is tested under extinction conditions (no drug infusions).
-
Reinstatement of drug-seeking is triggered by one of the following:
-
Drug-Primed: A non-contingent injection of fentanyl (e.g., 10 µg/kg, s.c.).
-
Cue-Induced: Presentation of the drug-associated cues (light/tone) following an active lever press.
-
-
The primary measure is the number of active lever presses, which indicates the level of drug-seeking behavior.
-
Figure 2. General workflow for a drug reinstatement study.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Blockade of Dopamine D3 Receptors Enhances while D2 Receptor Antagonism Impairs Social Novelty Discrimination and Novel Object Recognition in Rats: A Key Role for the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposite effects of dopamine D2 and D3 receptors on learning and memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 7. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D3-like receptors modulate anxiety-like behavior and regulate GABAergic transmission in the rat lateral/basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-4363467 In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding potential off-target effects of PF-4363467 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a dopamine (B1211576) D3/D2 receptor antagonist.[1][2][3] It exhibits a high affinity for the D3 receptor and a lower, yet significant, affinity for the D2 receptor.[1][2][3] Its primary therapeutic potential, as explored in preclinical studies, is for the treatment of substance use disorders by attenuating drug-seeking behavior.[1][3][4][5]
Q2: Are there any known off-target effects of this compound in vivo?
The most significant finding regarding the in vivo profile of this compound is the absence of typical off-target effects associated with D2 receptor antagonism, despite high D2 receptor occupancy.[1][4][5][6] Specifically, traditional extrapyramidal symptoms (EPS) and catalepsy, which are common side effects of D2 receptor antagonists, were not observed in rodent models.[1][4] This suggests a unique in vivo profile for the compound.[1][6] The compound has also been shown to have high selectivity for the D3 receptor over other biogenic amine receptors.[1][3]
Q3: My animals are showing high D2 receptor occupancy after administration of this compound, but I am not observing catalepsy. Is this expected?
Yes, this is an expected and documented finding. Preclinical studies have reported high D2 receptor occupancy (up to 86%) in rodents without the induction of catalepsy or other extrapyramidal symptoms.[1][5][6] This unique profile is a key characteristic of this compound.
Q4: What is the binding affinity of this compound for dopamine D3 and D2 receptors?
The binding affinities (Ki) for this compound are in the low nanomolar range for the D3 receptor and the high nanomolar range for the D2 receptor, indicating its selectivity.
Quantitative Data Summary
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 3.1 | [1][2][3] |
| Dopamine D2 | 692 | [1][2][3] |
Table 2: In Vivo D2 Receptor Occupancy in Rodent Models
| Dose (mg/kg) | D2 Receptor Occupancy (%) | Observed Extrapyramidal Symptoms | Reference |
| 32 | 85.9 | None | [5] |
| Not Specified | 86 | None | [6] |
Experimental Protocols and Troubleshooting
Protocol 1: Assessment of Catalepsy in Rodents
A common method for assessing extrapyramidal symptoms is the bar test for catalepsy.
Materials:
-
A horizontal bar raised to a specific height (e.g., 9 cm)
-
Test animals (rats or mice)
-
This compound solution
-
Vehicle control
-
Positive control (e.g., haloperidol)
-
Stopwatch
Procedure:
-
Administer this compound, vehicle, or a positive control (e.g., haloperidol) to the test animals.
-
At specified time points post-administration, gently place the forepaws of the animal onto the horizontal bar.
-
Measure the time until the animal removes both paws from the bar. This is the descent latency.
-
A common criterion for catalepsy is the animal remaining in this posture for an extended period (e.g., >20 seconds).
Troubleshooting:
-
Issue: No catalepsy is observed with this compound, even at high doses.
-
Issue: High variability in descent latency.
-
Solution: Ensure consistent handling of the animals and a quiet, low-stress testing environment. Acclimatize the animals to the testing room before the experiment.
-
Protocol 2: Ex Vivo Receptor Occupancy Assay
This protocol provides a general workflow for determining the in vivo receptor occupancy of this compound.
Materials:
-
Dosed animal tissues (e.g., striatum for D2, cerebellum for D3)
-
Radioligand specific for the receptor of interest (e.g., [³H]raclopride for D2)
-
Homogenization buffer
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Administer this compound or vehicle to the animals.
-
At a designated time point, euthanize the animals and rapidly dissect the brain regions of interest.
-
Homogenize the tissue in an appropriate buffer.
-
Incubate the tissue homogenates with a saturating concentration of the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate receptor occupancy by comparing the specific binding in the this compound-treated group to the vehicle-treated group.
Troubleshooting:
-
Issue: Lower than expected receptor occupancy.
-
Solution: Verify the dose and administration route of this compound. Ensure the timing of tissue collection is appropriate to capture peak brain concentrations of the compound. Check the integrity and specific activity of the radioligand.
-
-
Issue: High non-specific binding.
-
Solution: Optimize the washing steps during filtration. Use a well-validated radioligand and consider including a non-specific binding control group (incubated with an excess of a non-labeled competing ligand).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo assessment.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Compensatory Responses to Targeted Cancer Therapy
A Note on PF-4363467: Initial research indicates that this compound is a dopamine (B1211576) D3/D2 receptor antagonist investigated for psychiatric and substance use disorders.[1][2][3][4][5][6] The query regarding "compensatory responses" in the context of this molecule appears to be a misidentification. Compensatory signaling is a hallmark of resistance to targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). This technical support center will therefore focus on mitigating compensatory responses to a class of drugs where this is a well-documented challenge: selective c-Met inhibitors .
Frequently Asked Questions (FAQs)
Q1: What are compensatory signaling pathways in the context of c-Met inhibitor treatment?
A1: Upon inhibition of the c-Met receptor tyrosine kinase, cancer cells can activate alternative signaling pathways to bypass the blockade and maintain their growth and survival. These are known as compensatory or bypass signaling pathways. Common examples include the activation of other receptor tyrosine kinases (RTKs) like EGFR, HER2/ERBB2, and AXL, or the downstream activation of signaling nodes such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[7][8]
Q2: How can I detect the activation of compensatory pathways in my experiments?
A2: Several methods can be employed to detect the activation of compensatory signaling:
-
Phospho-RTK Arrays: These arrays allow for a broad screen of multiple phosphorylated (activated) RTKs simultaneously, providing a comprehensive view of potential bypass pathways.
-
Western Blotting: This technique can be used to probe for the phosphorylation status of specific proteins in suspected compensatory pathways (e.g., p-EGFR, p-AKT, p-ERK).
-
Next-Generation Sequencing (NGS): NGS of pre- and post-treatment samples can identify the emergence of genetic alterations, such as mutations or amplifications, in genes associated with resistance pathways (e.g., KRAS mutations, HER2 amplification).[9]
-
Immunohistochemistry (IHC): IHC can be used to assess the protein expression levels of key markers in tumor tissues.[7]
Q3: What are the primary strategies to mitigate compensatory responses to c-Met inhibitors?
A3: The most common and effective strategy is the use of combination therapies.[10] This involves co-administering the c-Met inhibitor with an inhibitor of the identified compensatory pathway. For example, if EGFR signaling is upregulated, a combination of a c-Met inhibitor and an EGFR inhibitor may be effective.[11] Another approach is to target downstream signaling nodes that are common to multiple pathways, such as PI3K or MEK.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased sensitivity to c-Met inhibitor over time in cell culture. | Activation of compensatory signaling pathways. | 1. Perform a phospho-RTK array to identify upregulated RTKs. 2. Conduct Western blots for key downstream signaling molecules (p-AKT, p-ERK). 3. Test combination therapies with inhibitors of the identified compensatory pathways. |
| Tumor regrowth in xenograft models despite continuous c-Met inhibitor treatment. | Acquired resistance through compensatory mechanisms. | 1. Excise tumors and perform NGS to identify genetic alterations. 2. Analyze tumor lysates via Western blot or IHC for activated signaling pathways. 3. Initiate a new treatment arm with a combination therapy based on the findings. |
| No initial response to c-Met inhibitor in a MET-amplified model. | Pre-existing (intrinsic) resistance. | 1. Characterize the baseline signaling landscape of the model to identify co-activated pathways. 2. Consider upfront combination therapy. |
Experimental Protocols
Protocol 1: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Cell Lysis: Treat cells with the c-Met inhibitor for the desired time. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Array Incubation: Incubate the phospho-RTK array membrane with equal amounts of protein lysate overnight at 4°C.
-
Washing: Wash the membrane multiple times with the provided wash buffer to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membrane with a pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent Detection: Add a chemiluminescent substrate and image the membrane using a suitable imaging system.
-
Analysis: Quantify the spot intensities to identify RTKs with increased phosphorylation in the treated samples compared to controls.
Protocol 2: Western Blot for Compensatory Pathway Activation
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: Efficacy of Combination Therapy in Overcoming c-Met Inhibitor Resistance
| Cell Line | c-Met Inhibitor | Compensatory Pathway | Combination Partner | Synergy Score (CI) |
| H1993-R | Crizotinib | Aurora Kinase B | Barasertib | < 1 |
| MKN45 | Capmatinib | EGFR | Gefitinib | < 1 |
| EBC-1 | Tepotinib | PI3K/AKT | Alpelisib | < 1 |
Note: The data in this table is representative and compiled from various studies on c-Met inhibitor resistance. A Combination Index (CI) of < 1 indicates synergy.
Visualizations
Caption: c-Met signaling and a potential compensatory pathway via EGFR.
Caption: Workflow for identifying and overcoming compensatory resistance.
Caption: A decision tree for troubleshooting c-Met inhibitor resistance.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 6. osti.gov [osti.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided combination therapy to potently improve the function of mutant CFTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Stability of PF-4363467 in solution for long-term experiments
For researchers, scientists, and drug development professionals utilizing PF-4363467 in long-term experiments, this technical support center provides essential information on the stability, handling, and application of this selective dopamine (B1211576) D3/D2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the dopamine D3 and D2 receptors, with a significantly higher affinity for the D3 subtype.[1] Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptor subfamily, which includes D2 and D3 receptors, couples to Gαi/o proteins.[2][3] Activation of these receptors by dopamine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] As an antagonist, this compound blocks dopamine from binding to these receptors, thereby inhibiting this downstream signaling pathway.[2]
Q2: How should I prepare stock solutions of this compound?
Q3: What are the recommended storage conditions for this compound solutions?
For long-term stability, it is crucial to store stock solutions of this compound properly. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. When stored correctly in DMSO, stock solutions of many small molecules can be stable for several months. For aqueous solutions, it is advisable to prepare them fresh for each experiment due to the higher potential for degradation.
Q4: What is the stability of this compound in aqueous solutions for long-term experiments?
The stability of this compound in aqueous buffers is a critical consideration for long-term cell culture experiments. The choice of buffer system can significantly impact the stability of small molecules.[4] While specific degradation kinetics for this compound are not published, the stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other components in the culture medium.[5] It is recommended to perform a stability test under your specific experimental conditions if the experiment extends over several days.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Media
Possible Cause:
-
The concentration of this compound exceeds its solubility limit in the aqueous buffer or cell culture medium.
-
The final concentration of DMSO from the stock solution is too high, causing the compound to crash out.
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration of this compound through dose-response experiments and use the lowest effective concentration.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[6]
-
pH Adjustment: The solubility of many compounds is pH-dependent. If compatible with your experimental system, you can test a range of pH values for your buffer to enhance solubility.[7]
-
Use of Solubilizing Agents: For in vitro assays, the inclusion of low concentrations of non-ionic surfactants or other solubilizing agents might be considered, but their compatibility with the cells and the assay must be validated.
Issue 2: Inconsistent or Diminished Activity in Long-Term Experiments
Possible Cause:
-
Degradation of this compound in the aqueous experimental solution over time.
-
Adsorption of the compound to plasticware.
-
Repeated freeze-thaw cycles of the stock solution leading to degradation.
Solutions:
-
Fresh Preparation: For long-term experiments, consider replenishing the compound at regular intervals by replacing the medium with freshly prepared this compound solution.
-
Stability Assessment: Conduct a pilot stability study by incubating this compound in your cell culture medium for the duration of your experiment and analyzing its concentration at different time points using methods like HPLC.
-
Use of Low-Binding Plastics: To minimize adsorption, use low-protein-binding plates and tubes for your experiments.
-
Proper Stock Solution Handling: Aliquot stock solutions to avoid multiple freeze-thaw cycles. When thawing, bring the vial to room temperature and vortex gently to ensure the compound is fully dissolved.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (Formula: C₂₂H₃₀N₂O₃S, Molecular Weight: 402.55 g/mol ) in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials (amber glass or polypropylene (B1209903) are recommended) and store at -20°C or -80°C.
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Readout: At the end of the incubation period, perform your desired assay to measure the effect of this compound on your cellular endpoint (e.g., cAMP measurement, cell viability assay, gene expression analysis).
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂O₃S |
| Molecular Weight | 402.55 g/mol [1] |
| Appearance | Solid[1] |
| Primary Target | Dopamine D3/D2 Receptors[1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -20°C | Short-term (weeks to months) |
| -80°C | Long-term (months to a year) | ||
| Working Solution | Aqueous Buffer / Cell Culture Medium | 2-8°C | Prepare fresh before use |
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Signaling pathway of Dopamine D2/D3 receptor and antagonism by this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Refining PF-4363467 administration timing for optimal receptor occupancy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-4363467. The information is designed to address specific experimental challenges and provide detailed protocols to ensure optimal experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the administration and evaluation of this compound, with a focus on achieving desired receptor occupancy.
| Question | Answer |
| How can I determine the optimal administration time for this compound to achieve maximal receptor occupancy in my animal model? | The optimal administration time for this compound will depend on its pharmacokinetic (PK) and pharmacodynamic (PD) profile in the specific species and model being used. To determine this, a time-course study is recommended. This involves administering a single dose of this compound and measuring plasma concentration and receptor occupancy at multiple time points post-administration. The time to maximum plasma concentration (Tmax) will likely correlate with the time of highest receptor occupancy. |
| My in vivo study with this compound is showing high variability in receptor occupancy between subjects. What are the potential causes and solutions? | High variability can stem from several factors: 1. Inconsistent Drug Administration: Ensure precise and consistent administration techniques (e.g., gavage, intravenous injection). 2. Biological Variability: Factors such as age, weight, and metabolic rate can differ between animals. Ensure your study groups are well-matched. 3. Timing of Sample Collection: Strict adherence to the timing of tissue or blood collection post-administration is critical. Solution: Refine and standardize your experimental protocols. Increase the number of subjects per group to improve statistical power and account for biological variability. |
| I am not observing the expected behavioral effects in my animal model despite administering a dose of this compound that should yield high D3 receptor occupancy. What could be the issue? | Several factors could contribute to this: 1. Insufficient D2 Receptor Occupancy: While this compound is more selective for the D3 receptor, some of its effects may be mediated by its interaction with the D2 receptor.[1][2] The desired behavioral outcome might require a certain level of D2 receptor engagement. 2. Time Mismatch: The behavioral assessment may not be aligned with the peak receptor occupancy. Conduct a time-course experiment to correlate receptor occupancy with the behavioral readout. 3. Model-Specific Differences: The role of D3/D2 receptors in the specific behavior you are studying might differ in your model compared to published literature. |
| Are there any known off-target effects of this compound that could be confounding my results? | This compound is reported to be highly selective for D3 and D2 receptors versus other biogenic amine receptors.[2][3] However, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. If you suspect off-target effects, consider including a control group treated with a structurally unrelated D3/D2 antagonist to see if the effects are reproducible. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a dopamine (B1211576) D3 and D2 receptor antagonist.[1][2][4][5] It binds to these receptors and blocks the action of the endogenous ligand, dopamine. |
| What are the binding affinities of this compound for the D3 and D2 receptors? | This compound exhibits a higher affinity for the D3 receptor compared to the D2 receptor. The reported Ki values are approximately 3.1 nM for D3 and 692 nM for D2.[2][3][4][5] |
| What is the primary application of this compound in research? | This compound is primarily investigated for its potential in treating substance use disorders, particularly opioid addiction.[1][2][3] It has been shown to attenuate opioid drug-seeking behavior in animal models.[1][2][3] |
| Does this compound cause extrapyramidal symptoms (EPS)? | Despite achieving high D2 receptor occupancy in rodents, this compound has been reported to not induce traditional extrapyramidal symptoms, which are common side effects of D2 receptor antagonism.[1][2][3][6] |
| What is the recommended vehicle for dissolving this compound for in vivo administration? | The specific vehicle was not detailed in the provided search results. However, for similar small molecules, common vehicles include a mixture of DMSO, Tween 80, and saline, or polyethylene (B3416737) glycol (PEG). It is crucial to perform solubility and stability tests in the chosen vehicle before starting in vivo experiments. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 3.1 | [2][3][4][5] |
| Dopamine D2 | 692 | [2][3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to dopamine D3 and D2 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D3 or D2 receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radioligand (e.g., [³H]spiperone for D2, [³H]-(+)-PHNO for D3)
-
This compound
-
Non-specific binding competitor (e.g., haloperidol)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-specific competitor (e.g., haloperidol) instead of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Ex Vivo Receptor Occupancy Study
This protocol describes a method to measure the receptor occupancy of this compound in the brain of an animal model at different time points after administration.
Materials:
-
Animal model (e.g., Sprague-Dawley rats)
-
This compound
-
Vehicle for administration
-
Tracer for ex vivo autoradiography (e.g., a radiolabeled D3 or D2 ligand)
-
Anesthesia and perfusion solutions
-
Cryostat and phosphor imaging plates or film
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound (or vehicle control) to different cohorts of animals.
-
-
Time-Course:
-
At predetermined time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), anesthetize the animals.
-
-
Tracer Injection:
-
A few minutes before euthanasia, inject a tracer dose of a suitable radioligand intravenously.
-
-
Tissue Collection:
-
At the end of the time point, perfuse the animals with saline to remove blood from the brain.
-
Rapidly extract the brain and freeze it.
-
-
Brain Sectioning and Autoradiography:
-
Section the frozen brains using a cryostat.
-
Expose the brain sections to a phosphor imaging plate or film.
-
-
Data Analysis:
-
Quantify the radioactivity in specific brain regions of interest (e.g., striatum, nucleus accumbens) using image analysis software.
-
Calculate receptor occupancy as: % Occupancy = 100 * (1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)).
-
Plot the receptor occupancy as a function of time to determine the time course of receptor engagement.
-
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
Challenges in translating PF-4363467 preclinical data to clinical models
This support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am looking for preclinical data on the c-Met inhibitor PF-4363467 to inform my clinical model design. Where can I find this information?
A1: There appears to be a misunderstanding regarding the therapeutic target of this compound. Based on available scientific literature, this compound is not a c-Met inhibitor. It is a dopamine (B1211576) D3/D2 receptor antagonist that has been investigated for its potential in treating substance use disorders by attenuating opioid-seeking behavior.[1][2][3] Preclinical studies have focused on its affinity for dopamine receptors and its effects in rodent models of addiction.[1][3][4]
Q2: What are the key preclinical findings for this compound as a dopamine receptor antagonist?
A2: Preclinical evaluation of this compound has demonstrated its potential as a dual D3/D2 receptor antagonist. Key findings include its high affinity for the D3 receptor and moderate selectivity over the D2 receptor. In vivo studies in rodent models have shown that this compound can dose-dependently reduce opioid self-administration and drug-seeking behavior.[3] Notably, it achieved this without inducing traditional extrapyramidal symptoms, which are adverse side effects commonly associated with D2 receptor antagonism.[1][3]
Binding Affinity of this compound for Dopamine Receptors
| Receptor | Ki (nM) |
| Dopamine D3 | 3.1[2][3] |
| Dopamine D2 | 692[2][3] |
Q3: My research is focused on oncology. What are the general challenges in translating preclinical data from c-Met inhibitors to clinical models?
A3: The translation of preclinical findings for c-Met inhibitors into successful clinical outcomes has been challenging. Several factors contribute to this difficulty:
-
Inadequate Patient Selection: A primary reason for the failure of c-Met inhibitor clinical trials is the lack of appropriate patient selection.[5][6] Trials that rely solely on tumor type, c-Met protein overexpression, or gene amplification as inclusion criteria often fail because these markers do not always correlate with the activation of the c-Met pathway.[5][7]
-
Non-Physiological Preclinical Models: Preclinical studies of c-Met inhibitors often use high concentrations of exogenous Hepatocyte Growth Factor (HGF), the activating ligand for c-Met.[5] This can create an artificial sensitivity to the inhibitor that is not replicated in the human body, where HGF levels are typically much lower, leading to an overestimation of the drug's efficacy.[5]
-
Complex Signaling and Resistance: The c-Met signaling pathway is complex, and tumors can develop resistance through various mechanisms, such as activation of alternative signaling pathways or the development of secondary mutations.[6][8] Acquired resistance to other targeted therapies, like EGFR inhibitors, can also be driven by the activation of the c-Met pathway.[8]
-
Tumor Heterogeneity: The expression and activation of c-Met can vary significantly among different tumor types and even within the same tumor.[6] This heterogeneity makes it difficult to identify a patient population that will uniformly respond to c-Met inhibition.[6]
Troubleshooting Guides
Issue: Discrepancy between expected and observed mechanism of action for a research compound.
Possible Cause: Misidentification of the compound or reliance on outdated or incorrect information.
Solution:
-
Verify Compound Identity: Cross-reference the compound identifier (e.g., this compound) with multiple reputable chemical and pharmacological databases.
-
Consult Primary Literature: Prioritize peer-reviewed publications for the most accurate and detailed information on the compound's mechanism of action, preclinical, and clinical data.
-
Contact Manufacturer/Supplier: If the compound was commercially sourced, contact the provider for documentation and clarification.
Visualizing Key Concepts
To aid in understanding the concepts discussed, please refer to the following diagrams.
Caption: Workflow for Verifying a Compound's Mechanism of Action.
Caption: Key Factors Contributing to Clinical Trial Failures of c-Met Inhibitors.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in c-MET Inhibitor Clinical Trials - Genspark [genspark.ai]
- 7. MET inhibitors in cancer: pitfalls and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
Data analysis strategies for PF-4363467 pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on data analysis strategies for PF-4363467 pharmacokinetic (PK) studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended data analysis method for single-dose pharmacokinetic studies of this compound?
A1: For single-dose pharmacokinetic studies, non-compartmental analysis (NCA) is the most common and recommended method.[1][2][3] NCA is model-independent, meaning it does not rely on assumptions about the body behaving as a series of compartments.[1][3] It directly calculates key pharmacokinetic parameters from the observed plasma concentration-time data.[4]
Q2: What are the key pharmacokinetic parameters to be determined from a study of this compound?
A2: The primary pharmacokinetic parameters to determine using non-compartmental analysis are:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.[1]
-
Tmax (Time to Cmax): The time at which Cmax is observed.[1]
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.[1][3] It is typically calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).[3]
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Q3: How should I handle high inter-animal variability in my pharmacokinetic data for this compound?
A3: High inter-animal variability is a frequent challenge in preclinical studies. Potential causes include differences in formulation, dosing technique, and the health or strain of the animals. To troubleshoot, ensure your dosing formulation is homogeneous, especially if it's a suspension. Standardize the oral gavage procedure for all animals and personnel. Also, consider if the mouse or rat strain used has known variations in drug metabolism.
Q4: What are some common issues when performing bioanalysis of this compound using LC-MS/MS?
A4: Common issues in LC-MS/MS bioanalysis include ion suppression or enhancement due to matrix effects, where components of the biological matrix interfere with the ionization of the analyte.[5] Poor analyte retention on the chromatography column can also lead to matrix effects.[5] To mitigate these, optimize the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) and chromatographic conditions to separate this compound from interfering matrix components.[6]
Q5: Since this compound is a CNS-penetrant drug, are there specific challenges I should anticipate in my pharmacokinetic studies?
A5: Yes, for CNS-penetrant drugs, a key challenge is accurately quantifying brain concentrations and understanding the extent of brain penetration. The blood-brain barrier (BBB) actively effluxes many compounds, which can limit brain exposure. It is crucial to determine the unbound brain-to-plasma concentration ratio (Kp,uu) to understand the true extent of brain penetration. Challenges in bioanalysis can also arise due to the low concentrations of the drug in brain tissue.
Troubleshooting Guides
Issue 1: High Variability in Oral Dosing Pharmacokinetic Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | For suspensions, ensure the formulation is uniformly mixed before and during dosing to prevent settling. Prepare fresh formulations for each experiment. |
| Inaccurate Dosing Technique | Standardize the oral gavage procedure, including the speed of administration and the volume based on the most recent animal body weights. Ensure all personnel are properly trained. |
| Gastrointestinal Tract pH Differences | Consider the potential impact of food on the gastric pH and drug solubility. For consistency, studies can be conducted in fasted animals. |
| Animal Stress | Handle animals consistently and minimize stress during dosing, as stress can alter physiological parameters and affect drug absorption. |
| Coprophagy (in rodents) | House animals in a way that minimizes coprophagy (consumption of feces), as this can lead to reabsorption of excreted drug and affect the pharmacokinetic profile. |
Issue 2: Poor Data Quality in LC-MS/MS Bioanalysis
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | Optimize sample preparation to remove interfering matrix components. Techniques like liquid-liquid extraction or solid-phase extraction are generally more effective than protein precipitation.[6] Modify chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from matrix interferences. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Analyte Recovery | Evaluate different extraction solvents and techniques to ensure efficient extraction of this compound from the biological matrix (plasma, brain homogenate). |
| Analyte Instability | Assess the stability of this compound in the biological matrix at various storage conditions (freeze-thaw cycles, room temperature, long-term storage). Add stabilizers if necessary.[6] |
| Carryover | Optimize the wash steps in the autosampler and the chromatographic gradient to prevent carryover of the analyte between injections. |
| Poor Peak Shape | Ensure the mobile phase is compatible with the analyte's physicochemical properties. Check for column degradation or contamination. |
Data Presentation
Please note: The following tables contain hypothetical data for illustrative purposes, as specific quantitative pharmacokinetic parameters for this compound are not publicly available.
Table 1: Hypothetical In Vitro ADME Properties of this compound
| Parameter | Value |
| Plasma Protein Binding (mouse, rat, human) | >99% |
| Metabolic Stability (human liver microsomes, t1/2) | >60 min |
| Caco-2 Permeability (Papp, A to B) | High (>10 x 10⁻⁶ cm/s) |
| P-glycoprotein Efflux Ratio | Low (<2) |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Mean ± SD (n=3) |
| Cmax (ng/mL) | 450 ± 75 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC_last (ngh/mL) | 3200 ± 550 |
| AUC_inf (ngh/mL) | 3450 ± 600 |
| t1/2 (h) | 6.5 ± 1.2 |
| CL/F (mL/min/kg) | 48.5 ± 8.0 |
| Vz/F (L/kg) | 29.8 ± 5.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Protocol 2: In Vitro Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of this compound bound to plasma proteins.
Materials:
-
This compound stock solution
-
Control plasma (human, rat, or mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane (with appropriate molecular weight cutoff)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare the dialysis plate by hydrating the dialysis membranes according to the manufacturer's instructions.
-
Spike the control plasma with this compound to the desired concentration.
-
Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the other chamber.
-
Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, take aliquots from both the plasma and PBS chambers.
-
Analyze the concentration of this compound in both aliquots by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.
Mandatory Visualization
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Logical workflow for troubleshooting high pharmacokinetic variability.
References
Validation & Comparative
A Comparative In Vivo Analysis of PF-4363467 and Cariprazine
This guide provides a detailed comparative analysis of the in vivo pharmacology of PF-4363467 and cariprazine (B1246890), two compounds targeting dopamine (B1211576) D3 and D2 receptors. While both modulate dopaminergic neurotransmission, their distinct pharmacological profiles and stages of development position them for different potential therapeutic applications. Cariprazine is an approved antipsychotic with demonstrated efficacy in schizophrenia and bipolar disorder, whereas this compound is a preclinical candidate investigated for its potential in treating substance use disorders.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Pharmacological Profile and Mechanism of Action
Cariprazine is a potent dopamine D3/D2 receptor partial agonist with a notable preference for the D3 receptor (approximately 10-fold higher affinity).[4][5] Its partial agonist activity means it can act as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[1][6] Cariprazine also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors, which contributes to its overall therapeutic profile and may mitigate some side effects.[4][7]
This compound, in contrast, is a dopamine D3/D2 receptor antagonist with a high selectivity for the D3 receptor over the D2 receptor.[3][8][9] It was specifically designed to possess CNS drug-like properties.[3][8] Its antagonist profile suggests a primary role in blocking dopamine signaling, which has been explored in the context of addiction.[3][8][9]
Below is a diagram illustrating the primary signaling pathway targeted by both compounds.
References
- 1. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.healio.com [journals.healio.com]
- 5. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cariprazine in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 8. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of PF-4363467 and Traditional D2 Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacological profile of the novel dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467, with that of traditional dopamine D2 antagonists. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental procedures to facilitate an objective evaluation.
Data Presentation: Quantitative Comparison
The pharmacological profiles of this compound and traditional D2 antagonists are summarized below. The data highlights the distinct receptor binding affinities that underpin their differential in vivo effects.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |
| This compound | 692[1][2][3][4] | 3.1[1][2][3] | ~223 fold for D3 |
| Haloperidol (B65202) | 0.28-1.0 | 0.53-2.9 | ~0.5-0.9 fold for D2 |
| Risperidone | ~0.3-1.5 | ~1.0-4.8 | ~0.2-0.3 fold for D2 |
| Olanzapine | ~1.9-11 | ~9.9-49 | ~0.2-0.4 fold for D2 |
| Clozapine | ~12-155 | ~7-30 | ~0.5-1.7 fold for D2 |
Table 2: In Vivo Efficacy and Side Effect Profile
| Compound | Efficacy in Fentanyl Self-Administration (Reinstatement) | Catalepsy Induction in Rats (ED50) |
| This compound | Significant attenuation at 10 and 30 mg/kg[1][2][3] | No catalepsy observed up to 100 mg/kg[1][2][3] |
| Haloperidol | Increases cocaine intake at 0.075 mg/kg[5] | 0.29 - 1.13 mg/kg[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays for D2 and D3 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or other suitable high-affinity ligand.
-
Test compounds: this compound, haloperidol, etc.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Binding Reaction: In each well of a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fentanyl Self-Administration and Reinstatement in Rats
Objective: To evaluate the effect of test compounds on opioid-seeking behavior.
Animals:
-
Male Sprague-Dawley rats.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
Procedure:
-
Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of each rat.
-
Acquisition of Fentanyl Self-Administration: Train rats to self-administer fentanyl (e.g., 2.5 µg/kg/infusion) by pressing the active lever. Each press on the active lever results in a fentanyl infusion and the presentation of a cue light. The inactive lever has no programmed consequences. Training sessions are typically 1-2 hours daily for several days until stable responding is achieved.
-
Extinction: Following acquisition, replace fentanyl with saline. Lever presses are no longer reinforced with drug infusion or the cue light. Continue extinction sessions until responding on the active lever significantly decreases.
-
Reinstatement: After extinction, test the ability of a priming injection of fentanyl or the presentation of the drug-associated cue to reinstate drug-seeking behavior (i.e., pressing the active lever).
-
Drug Testing: On test days, administer the test compound (e.g., this compound or vehicle) at various doses prior to the reinstatement session and measure the effect on lever pressing.
Catalepsy Assessment in Rats
Objective: To assess the extrapyramidal side effects (motor rigidity) of test compounds.
Animals:
-
Male Sprague-Dawley rats.
Apparatus:
-
A horizontal bar raised a specific height from a flat surface.
Procedure:
-
Drug Administration: Administer the test compound (e.g., this compound, haloperidol, or vehicle) to the rats.
-
Catalepsy Testing: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Record the time it takes for the rat to remove both forepaws from the bar. A trial is typically terminated after a set maximum time (e.g., 120 or 180 seconds).
-
Data Analysis: The latency to descend is used as a measure of catalepsy. The dose that produces catalepsy in 50% of the animals (ED50) can be calculated.[6][7][8]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopamine D2 and D3 Receptor Signaling Pathways.
Caption: Experimental Workflow for Fentanyl Reinstatement.
Caption: Workflow for the Rat Catalepsy Bar Test.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of haloperidol on cocaine self-administration is augmented with repeated administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-4363467's Reduced Extrapyramidal Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467, with established antipsychotic agents, focusing on the critical aspect of extrapyramidal side effects (EPS). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the underlying neurobiological pathways to offer an objective evaluation of this compound's improved safety profile.
Executive Summary
Extrapyramidal side effects, a class of drug-induced movement disorders, are a significant limitation of many antipsychotic medications, particularly those with high affinity for the dopamine D2 receptor. These side effects, which include parkinsonism, dystonia, and tardive dyskinesia, can be debilitating for patients and often lead to non-adherence to treatment.[1] this compound is a novel compound with high affinity for the dopamine D3 receptor and a lower, yet significant, affinity for the D2 receptor.[2] Preclinical evidence strongly suggests that this compound exhibits a favorable safety profile with a significantly reduced liability for inducing EPS compared to traditional antipsychotics, even at doses that achieve high D2 receptor occupancy.[3][4] This guide will delve into the experimental data that substantiates this claim.
Quantitative Comparison of Extrapyramidal Side Effects
The following tables summarize the key findings from preclinical studies that assessed the propensity of this compound and other antipsychotic agents to induce catalepsy and vacuous chewing movements (VCMs) in rodents. These animal models are well-established predictors of parkinsonism-like side effects and tardive dyskinesia in humans, respectively.[5][6]
Table 1: Cataleptic Effects of this compound and Comparator Compounds in Rats
| Compound | Dose (mg/kg) | Route of Administration | Mean Time on Bar (seconds) ± SEM | Reference |
| Vehicle | N/A | s.c. | 0 ± 0 | Wager et al., 2017 |
| This compound | 10 | s.c. | 0 ± 0 | Wager et al., 2017 |
| This compound | 32 | s.c. | 0 ± 0 | Wager et al., 2017 |
| Haloperidol (B65202) | 0.25 | i.p. | Increased catalepsy over time | [7] |
| Haloperidol | 0.29 (AED50) | i.p. | Induces catalepsy in 50% of rats | [8] |
| Haloperidol | 1-10 | i.p. | Dose-dependent increase in catalepsy | [9] |
| Clozapine | up to 40 | i.p. | No significant catalepsy | [8][10] |
AED50: The dose that produces an adverse effect (catalepsy) in 50% of the tested animals.
Table 2: Induction of Vacuous Chewing Movements (VCMs) by this compound and Haloperidol in Rats
| Compound | Treatment Duration | Mean Number of VCMs ± SEM | Reference |
| This compound | Not Reported | No significant increase | Wager et al., 2017 |
| Haloperidol | Chronic | Significant increase in VCMs | [11][12] |
Note: The study by Wager et al. (2017) states that traditional extrapyramidal symptoms were not observed, which includes VCMs. Specific quantitative data on VCMs for this compound was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Catalepsy Bar Test
The catalepsy bar test is a widely used method to assess the likelihood of a compound to induce parkinsonian-like motor deficits.[1][13]
-
Apparatus: A horizontal wooden or metal bar (approximately 0.9 cm in diameter) is fixed at a height of 10 cm above a flat surface.[8][14]
-
Procedure:
-
Rodents (typically rats) are administered the test compound or vehicle.
-
At specified time points after administration, the animal's forepaws are gently placed on the bar.
-
The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 or 300 seconds) is typically set.[14]
-
-
Data Analysis: A longer latency to move from the bar is indicative of a greater cataleptic state and a higher risk of inducing extrapyramidal side effects.[13]
Vacuous Chewing Movement (VCM) Model
The VCM model in rodents is used to predict the potential of a drug to cause tardive dyskinesia, a hyperkinetic movement disorder.[6][15]
-
Procedure:
-
Rodents are chronically treated with the test compound or vehicle over an extended period (e.g., several weeks).[11]
-
At regular intervals, animals are placed in a quiet, transparent observation cage.
-
The number of purposeless chewing movements, not directed at any physical object, are counted for a specified duration (e.g., 2 minutes).[15]
-
-
Data Analysis: A significant increase in the frequency of VCMs in the drug-treated group compared to the vehicle group suggests a liability for inducing tardive dyskinesia.
Neurobiological Mechanisms and Signaling Pathways
The differential effects of antipsychotic drugs on the extrapyramidal system are rooted in their interactions with dopamine receptors within the basal ganglia. The basal ganglia circuitry is primarily composed of the direct and indirect pathways, which have opposing effects on motor output.
-
The Direct Pathway: Activation of the direct pathway facilitates movement. This pathway is characterized by the expression of D1 dopamine receptors on medium spiny neurons in the striatum.
-
The Indirect Pathway: Activation of the indirect pathway inhibits movement. This pathway is characterized by the expression of D2 dopamine receptors on medium spiny neurons in the striatum.
Typical antipsychotics, such as haloperidol, are potent antagonists of D2 receptors. By blocking D2 receptors in the nigrostriatal pathway, they disrupt the balance between the direct and indirect pathways, leading to the emergence of EPS.[14]
This compound's reduced EPS liability is attributed to its unique receptor binding profile. It has a much higher affinity for D3 receptors compared to D2 receptors.[3][2] D3 receptors are less densely expressed in the motor regions of the striatum and are more concentrated in limbic areas associated with cognition and emotion.[16] This preferential binding to D3 receptors is hypothesized to spare the critical D2 receptor function in the nigrostriatal pathway, thus avoiding the induction of EPS.
Dopamine Signaling in the Basal Ganglia
Caption: Dopamine's modulatory role in the direct and indirect pathways of the basal ganglia.
Experimental Workflow for EPS Assessment
Caption: A generalized workflow for assessing drug-induced extrapyramidal side effects in rodents.
Conclusion
References
- 1. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroanatomy, Basal Ganglia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic-induced vacuous chewing movements and extrapyramidal side effects are highly heritable in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of antipsychotics on haloperidol-induced vacuous chewing movements and subcortical gene expression in the rat | CDRL [cdrl-ut.org]
- 12. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol, but not clozapine, produces dramatic catalepsy in delta9-THC-treated rats: possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haloperidol in large doses reduces the cataleptic response and increases noradrenaline metabolism in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-4363467 and Other D3-Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor has emerged as a promising target for the treatment of various neuropsychiatric disorders, including substance use disorders and schizophrenia. Its distinct neuroanatomical distribution, primarily within the limbic system, suggests that selective D3 antagonists could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade. This guide provides an objective, data-driven comparison of PF-4363467 and other notable D3-selective antagonists, focusing on their in vitro binding affinities, selectivity, and in vivo efficacy in relevant preclinical models.
In Vitro Performance: Binding Affinity and Selectivity
The cornerstone of a D3-selective antagonist's profile is its high affinity for the D3 receptor coupled with significantly lower affinity for the D2 receptor. This selectivity is crucial for minimizing off-target effects. The following table summarizes the binding affinities (Ki values) of this compound and other key D3-selective antagonists for human D3 and D2 receptors. A higher selectivity ratio (D2 Ki / D3 Ki) indicates greater selectivity for the D3 receptor.
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) | Reference(s) |
| This compound | 3.1 | 692 | ~223 | [1][2][3] |
| SB-277011A | ~1.0 - 7.97 | ~100 - 631 | ~80 - 120 | [4][5] |
| NGB 2904 | 1.4 - 2.0 | 217 | ~110 - 155 | [1][5][6] |
| GSK598809 | - | - | >100 | [7] |
| ABT-925 | 2.9 | >290 | ~100 | [5][8][9] |
| Cariprazine | 0.085 - 0.22 | 0.49 - 0.71 | ~3.6 - 5.8 | [10][11][12] |
Note: Ki values can vary between studies due to different experimental conditions. Data presented here are representative values from the cited literature.
In Vivo Efficacy: Preclinical Models of Substance Use Disorder
The therapeutic potential of D3-selective antagonists is often evaluated in animal models that mimic aspects of human addiction, such as drug self-administration and reinstatement of drug-seeking behavior.
This compound has been shown to dose-dependently attenuate opioid self-administration and drug-seeking behavior in rat models.[1][3][13] Notably, these effects were observed without the induction of extrapyramidal symptoms, even at high D2 receptor occupancy, suggesting a favorable side-effect profile.[1][13]
SB-277011A has demonstrated efficacy in reducing the reinforcing effects of cocaine and nicotine. It has been shown to decrease cocaine self-administration under a progressive-ratio schedule and inhibit cue-induced reinstatement of cocaine-seeking behavior.[1][4][14]
NGB 2904 also effectively inhibits cocaine self-administration and cue-induced reinstatement of drug-seeking behavior in rats.[1][6][14] Studies suggest it may be particularly effective in controlling the motivation to seek drugs.[6]
Cariprazine , a D3-preferring D2/D3 partial agonist, has shown promise in reducing cocaine self-administration in rats.[10][11][12] Its unique partial agonist profile may offer a different therapeutic approach compared to full antagonists.
ABT-925 has been evaluated in animal models predictive of antipsychotic activity.[5] However, clinical trials in schizophrenia at the tested doses did not show significant efficacy, which may have been due to insufficient D3 receptor occupancy.[8][9]
GSK598809 has been investigated in clinical studies for smoking cessation and has been shown to reduce craving.[7] However, it has also been reported to potentiate the hypertensive effects of cocaine in preclinical models, raising potential safety concerns.[15][16]
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of D3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). D3 receptor activation can also influence ion channel activity, leading to neuronal hyperpolarization. Furthermore, D3 receptors can signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.
Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines the general steps for determining the inhibitory constant (Ki) of a compound for the D3 and D2 receptors.
Figure 2: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing human D3 or D2 receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined.[17]
-
Binding Assay: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-methylspiperone), and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).[17]
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[17]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]
Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.
Figure 3: Experimental Workflow for Conditioned Place Preference.
Detailed Methodology:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Test (Baseline Preference): On the first day, the animal (typically a rat or mouse) is allowed to freely explore both compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal receives an injection of the drug of abuse (e.g., cocaine, morphine) and is confined to one compartment. On alternate days, the animal receives a saline injection and is confined to the other compartment.
-
Test Day: The animal, in a drug-free state, is placed in the apparatus with free access to both compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates the rewarding effect of the drug.
-
Antagonist Treatment: To test the effect of a D3 antagonist, the compound is administered before the test session. A reduction in the time spent in the drug-paired compartment in the antagonist-treated group compared to the vehicle-treated group suggests that the antagonist has blocked the rewarding properties of the drug.
Drug Self-Administration and Reinstatement
This model assesses the reinforcing properties of a drug and the propensity to relapse.
Figure 4: Workflow for Drug Self-Administration and Reinstatement.
Detailed Methodology:
-
Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Acquisition: Animals are placed in an operant chamber and learn to press a lever to receive an infusion of a drug (e.g., cocaine, heroin).
-
Extinction: Once self-administration behavior is stable, extinction sessions begin where lever pressing no longer delivers the drug. This continues until responding decreases to a low level.
-
Reinstatement: Drug-seeking behavior is reinstated by a non-contingent "priming" injection of the drug, presentation of a drug-associated cue (e.g., a light or tone), or exposure to a stressor.
-
Antagonist Treatment: To evaluate the efficacy of a D3 antagonist, the compound is administered before the reinstatement session. A significant reduction in lever pressing in the antagonist-treated group compared to the vehicle-treated group indicates that the antagonist can prevent relapse-like behavior.[1][14]
Conclusion
The development of selective dopamine D3 receptor antagonists represents a significant advancement in the pursuit of novel therapeutics for neuropsychiatric disorders. This compound stands out due to its high selectivity for the D3 receptor over the D2 receptor and its demonstrated efficacy in preclinical models of opioid addiction without inducing extrapyramidal side effects. Other antagonists such as SB-277011A and NGB 2904 also show robust preclinical efficacy in models of stimulant addiction. Cariprazine, with its D3-preferring partial agonist profile, offers a distinct mechanism of action. The data presented in this guide provide a foundation for researchers to compare and select the most appropriate D3-selective antagonist for their specific research needs and to inform the continued development of this promising class of therapeutic agents.
References
- 1. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 6. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cariprazine in Bipolar Disorder and Substance Use: A Dual Approach to Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcimcr.org [jcimcr.org]
- 13. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Assessing the Therapeutic Index of PF-4363467 Versus Other Antipsychotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the novel dopamine (B1211576) D3/D2 receptor antagonist, PF-4363467, against established first- and second-generation antipsychotics: haloperidol (B65202), clozapine, and risperidone (B510). The therapeutic index, a critical measure of a drug's safety margin, is assessed using preclinical data from various in vitro and in vivo studies. This document is intended to offer an objective comparison to inform further research and drug development in the field of neuropsychopharmacology.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the comparator antipsychotics. These values are essential for understanding the receptor binding profiles and for estimating the therapeutic index of each compound.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT2A Receptor |
| This compound | 692[1] | 3.1[1] | - |
| Haloperidol | ~1-2 | ~7-10 | ~200-300 |
| Clozapine | ~100-200 | ~200-400 | ~5-20 |
| Risperidone | ~3-6 | ~7-10 | ~0.2-0.5 |
Note: Ki values for comparator drugs are approximate ranges compiled from various preclinical studies and are intended for comparative purposes.
Table 2: Preclinical Therapeutic Index Estimation
| Compound | Efficacy Model (ED50) | Toxicity Model (TD50) | Estimated Therapeutic Index (TD50/ED50) |
| This compound | ~1-3 mg/kg (opioid self-administration)[1] | >30 mg/kg (no catalepsy observed)[1] | >10-30 |
| Haloperidol | ~0.1 mg/kg (conditioned avoidance) | ~0.3-0.5 mg/kg (catalepsy)[2] | ~3-5 |
| Clozapine | ~5-10 mg/kg (conditioned avoidance) | >40 mg/kg (catalepsy) | >4-8 |
| Risperidone | ~0.1-0.2 mg/kg (conditioned avoidance) | ~1-2 mg/kg (catalepsy)[3] | ~5-20 |
Note: The therapeutic index is estimated from preclinical data in rodents and may not directly translate to humans. ED50 and TD50 values can vary depending on the specific experimental protocol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for specific neurotransmitter receptors.
-
Methodology:
-
Cell membranes expressing the target receptor (e.g., human dopamine D2 or D3 receptors) are prepared.
-
The membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
2. Fentanyl Self-Administration Model (Efficacy)
-
Objective: To assess the potential of a test compound to reduce the reinforcing effects of opioids, a measure of antipsychotic efficacy in the context of addiction.
-
Methodology:
-
Rats are surgically implanted with intravenous catheters.
-
The rats are trained to self-administer fentanyl by pressing a lever, which delivers an infusion of the drug.
-
Once a stable pattern of self-administration is established, the rats are pre-treated with various doses of the test compound (e.g., this compound) or a vehicle control before the self-administration sessions.
-
The number of fentanyl infusions self-administered during the session is recorded.
-
A dose-dependent reduction in fentanyl self-administration is indicative of the test compound's efficacy. The ED50 is the dose that produces a 50% reduction in drug intake.
-
3. Catalepsy Bar Test (Toxicity)
-
Objective: To measure the induction of catalepsy, a state of motor rigidity in rodents that is predictive of extrapyramidal side effects (EPS) in humans.
-
Methodology:
-
Rodents (rats or mice) are administered various doses of the test compound or a vehicle control.
-
At specific time points after administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The time it takes for the animal to remove both paws from the bar (descent latency) is recorded.
-
A significant increase in the descent latency compared to the control group is indicative of catalepsy.
-
The TD50 is the dose that induces catalepsy in 50% of the animals or produces a 50% maximal cataleptic response.
-
4. Conditioned Avoidance Response (CAR) Model (Efficacy)
-
Objective: To evaluate the antipsychotic potential of a compound by assessing its ability to suppress a learned avoidance response.
-
Methodology:
-
A rodent is placed in a shuttle box with two compartments.
-
A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), typically a mild foot shock, delivered through the floor of the compartment the animal is in.
-
The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Once the avoidance response is consistently established, the animal is treated with the test compound or a vehicle.
-
The ability of the compound to suppress the avoidance response (i.e., the animal fails to move to the other compartment during the CS) without impairing the escape response (i.e., the animal still moves to the other compartment after the onset of the shock) is measured.
-
The ED50 is the dose that produces a 50% suppression of the conditioned avoidance response.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of these antipsychotic agents.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Therapeutic Index Assessment Workflow.
Comparative Analysis
This compound emerges as a compound with a potentially superior therapeutic index compared to the established antipsychotics examined in this guide. The key differentiator for this compound is its high selectivity for the dopamine D3 receptor over the D2 receptor.[1] While it does exhibit high D2 receptor occupancy at therapeutic doses, it notably does not induce catalepsy in rodents, a preclinical indicator of a low propensity for extrapyramidal side effects.[1]
In contrast, both first-generation (haloperidol) and some second-generation (risperidone) antipsychotics have a narrower therapeutic window. Their clinical efficacy is tightly linked to D2 receptor blockade, which also drives the dose-limiting extrapyramidal side effects. Haloperidol, a potent D2 antagonist, has a low estimated therapeutic index, with doses effective in preclinical models of psychosis being very close to those that induce catalepsy.
Risperidone, an atypical antipsychotic with potent D2 and 5-HT2A receptor antagonism, shows a better, but still limited, therapeutic index compared to haloperidol. Clozapine, often considered the most effective antipsychotic for treatment-resistant schizophrenia, has a relatively wide therapeutic index concerning EPS, as it is a weak D2 antagonist and has a complex pharmacological profile. However, its use is limited by other serious side effects like agranulocytosis, which are not captured by the preclinical models discussed here.
The unique profile of this compound, characterized by potent D3 receptor antagonism and a functional D2 receptor antagonism that appears dissociated from the induction of EPS, suggests a promising avenue for the development of antipsychotics with an improved safety and tolerability profile. The high estimated therapeutic index in preclinical models warrants further investigation to determine if this advantage translates to a clinical setting. Future research should focus on head-to-head preclinical studies under identical experimental conditions to provide a more direct and robust comparison of the therapeutic indices of these compounds.
References
- 1. Catalepsy test in rats [protocols.io]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of PF-4363467's Efficacy in Opioid Relapse: A Comparative Analysis
A comprehensive review of the preclinical evidence for the novel dopamine (B1211576) D3/D2 receptor antagonist PF-4363467 in mitigating opioid-seeking behavior, benchmarked against established and alternative therapeutic agents.
This guide provides a detailed comparison of the experimental data supporting the potential of this compound in treating opioid relapse. The data is presented alongside findings from studies on standard-of-care medications—methadone, buprenorphine, and naltrexone (B1662487)—and other compounds with proposed utility in addiction, such as aripiprazole (B633) and buspirone. Methodological details of key preclinical models are provided to allow for a thorough and objective evaluation by researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy in Preclinical Models of Opioid Relapse
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and comparator drugs on opioid self-administration and reinstatement behaviors in rodent models. These models are designed to mimic the craving and relapse episodes characteristic of opioid use disorder.
Table 1: Effect of this compound on Fentanyl Self-Administration and Reinstatement
| Compound | Animal Model | Doses Administered (mg/kg) | Effect on Fentanyl Self-Administration | Effect on Fentanyl-Induced Reinstatement | Reference |
| This compound | Rat Fentanyl Self-Administration | 0.3, 1, 3 | Dose-dependent reduction in fentanyl intake. | Significant attenuation of fentanyl-primed reinstatement of drug-seeking behavior. | Wager et al., 2017, ACS Chemical Neuroscience |
Table 2: Comparative Efficacy of Standard Opioid Use Disorder Medications in Fentanyl Seeking Models
| Compound | Animal Model | Doses Administered (mg/kg) | Effect on Fentanyl Seeking/Intake | Reference |
| Naltrexone | Rat Fentanyl Self-Administration | 0.1 - 1.0 | Increased the elasticity of demand for fentanyl, indicating reduced motivation to self-administer at higher "cost". | Hammerslag et al., 2020, Neuropsychopharmacology |
| Buprenorphine | Rat Fentanyl Self-Administration | 0.3 - 3.0 | Increased the elasticity of demand for fentanyl. | Hammerslag et al., 2020, Neuropsychopharmacology |
| Methadone | Rat Fentanyl-Induced Respiratory Depression | 2.25 | Extended the duration of fentanyl's effects, but did not enhance them. | van der Schier et al., 2022, Journal of Pharmacology and Experimental Therapeutics |
Table 3: Efficacy of Other Investigational Compounds in Opioid Relapse Models
| Compound | Animal Model | Doses Administered (mg/kg) | Effect on Opioid Seeking/Relapse | Reference |
| Aripiprazole | Rat Morphine Conditioned Place Preference | 0.03, 0.1, 0.3 | Significantly decreased the reinstatement of morphine-induced conditioned place preference. | Li et al., 2009, Pharmacology Biochemistry and Behavior |
| Buspirone | Rat Cocaine/Methamphetamine Reinstatement | 1, 3 | Attenuated cue-induced reinstatement of cocaine and methamphetamine seeking. | Shelton et al., 2013, Drug and Alcohol Dependence |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and cross-study validation of these findings.
This compound in Fentanyl Self-Administration and Reinstatement Model
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats were surgically implanted with intravenous catheters in the jugular vein to allow for self-administration of fentanyl.
-
Self-Administration Training: Animals were trained to press a lever to receive infusions of fentanyl (2.5 µg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion was paired with a cue light. Training sessions were conducted daily until stable responding was achieved.
-
Extinction Phase: Following successful acquisition of self-administration, the fentanyl and the associated cue light were withheld. Lever pressing during this phase had no consequence. Daily extinction sessions continued until responding decreased to a predetermined low level.
-
Reinstatement Test: After the extinction phase, rats were administered a priming injection of fentanyl (5 µg/kg) to trigger the reinstatement of drug-seeking behavior (i.e., lever pressing). This compound was administered prior to the fentanyl prime to assess its ability to block reinstatement.
Standard Comparator Drug Protocols
The methodologies for the comparator drugs, while not identical, utilized similar principles of operant conditioning in rodent models. For instance, the study by Hammerslag et al. (2020) employed a behavioral economics paradigm where rats had to exert increasing effort (more lever presses) to obtain fentanyl infusions, thereby measuring the "demand" for the drug. Naltrexone and buprenorphine were evaluated for their ability to alter this demand curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and the comparator drugs are mediated by their distinct interactions with neurotransmitter systems implicated in reward and addiction.
This compound: Dopamine D3/D2 Receptor Antagonism
This compound acts as an antagonist at both dopamine D3 and D2 receptors. In the context of addiction, the mesolimbic dopamine pathway is a critical circuit. Drugs of abuse, including opioids, cause a surge in dopamine release in the nucleus accumbens, which is associated with their rewarding effects. D3 and D2 receptors are highly expressed in this region and are involved in mediating these effects. By blocking these receptors, this compound is hypothesized to dampen the rewarding effects of opioids and reduce the motivation to seek the drug.
Standard Opioid Medications: Mu-Opioid Receptor Modulation
Methadone (a full agonist), buprenorphine (a partial agonist), and naltrexone (an antagonist) all exert their primary effects by binding to the mu-opioid receptor. Opioids like fentanyl are potent mu-opioid receptor agonists. Their binding initiates a signaling cascade that leads to the perception of reward and analgesia. Methadone and buprenorphine occupy these receptors to reduce withdrawal symptoms and cravings, while naltrexone blocks the effects of opioids.
Experimental Workflow
The following diagram illustrates the typical workflow of a preclinical study investigating the effects of a compound on opioid relapse using the self-administration and reinstatement model.
Conclusion
The preclinical data for this compound demonstrates a promising, dose-dependent attenuation of fentanyl-seeking behavior in a well-established animal model of opioid relapse. Its mechanism of action, through dual D3/D2 receptor antagonism, offers a distinct pharmacological approach compared to the direct mu-opioid receptor modulation of standard therapies like methadone, buprenorphine, and naltrexone. Cross-study comparison with these agents, as well as with other compounds like aripiprazole, suggests that modulation of the dopamine system is a viable strategy for mitigating opioid relapse. However, it is important to note that direct, head-to-head comparative studies under identical experimental conditions are limited. The data presented here provides a strong rationale for further investigation of this compound and similar D3/D2 antagonists as novel therapeutics for opioid use disorder. Future clinical trials are necessary to validate these preclinical findings in human populations.
A Comparative Guide to the Pharmacokinetics of PF-4363467 and Its Analogs
This guide provides a detailed comparison of the pharmacokinetic properties of the dopamine (B1211576) D3/D2 receptor antagonist PF-4363467 and its molecular precursors, PNU-177864 and PF-592379. Developed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for preclinical research.
Introduction
Data Presentation
The following table summarizes the available in vivo pharmacokinetic parameters for PF-592379 in rats. Due to the limited publicly available data for this compound and PNU-177864, a direct quantitative comparison is not currently possible. This compound was, however, designed to possess favorable CNS drug-like properties.[1][2]
Table 1: In Vivo Pharmacokinetic Parameters of PF-592379 in Rats [3]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 5 mg/kg |
| Clearance (CL) | 44.8 ± 5.2 mL/min/kg | - |
| Volume of Distribution (Vss) | 2.6 ± 0.3 L/kg | - |
| Half-life (t½) | 0.9 ± 0.1 h | 1.1 ± 0.1 h |
| AUC (0-inf) | 751 ± 93 ng·h/mL | 1054 ± 158 ng·h/mL |
| Cmax | - | 436 ± 98 ng/mL |
| Tmax | - | 0.5 h |
| Oral Bioavailability (F) | - | 28% |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following section details a general methodology for conducting in vivo pharmacokinetic studies in rats, based on standard preclinical protocols. This protocol is representative of the type of study used to generate the data presented for PF-592379.
In Vivo Pharmacokinetic Study in Rats
1. Animal Models:
-
Male Sprague-Dawley rats (250-300g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting overnight before oral administration.
2. Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400) to achieve the desired concentration for a bolus injection via the tail vein.
-
Oral (PO): The compound is suspended in a vehicle such as 0.5% methylcellulose (B11928114) for administration by oral gavage.
3. Dosing:
-
A typical IV dose for pharmacokinetic screening is 1-2 mg/kg.
-
A typical oral dose is 5-10 mg/kg.
4. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until analysis.
-
Drug concentrations in plasma are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution at steady state (Vss).
-
Oral bioavailability (F) is calculated as: (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Mandatory Visualization
Dopamine D2/D3 Receptor Signaling Pathway
The primary mechanism of action for this compound and its analogs involves the antagonism of dopamine D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. The following diagram illustrates the canonical signaling pathway associated with D2-like receptors.
Caption: Dopamine D2/D3 receptor signaling cascade.
Experimental Workflow for In Vivo Pharmacokinetic Study
The workflow for a typical in vivo pharmacokinetic study in rats is outlined in the diagram below. This process ensures the systematic collection and analysis of data to determine the pharmacokinetic profile of a test compound.
Caption: Experimental workflow for a rat pharmacokinetic study.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and elucidation of the rates and routes of N-glucuronidation of PF-592379, an oral dopamine 3 agonist in rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Abuse Potential of PF-4363467 Versus Other Dopamine Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics for neuropsychiatric and substance use disorders necessitates a thorough evaluation of their abuse potential. Dopamine (B1211576) modulators, a broad class of compounds that act on the dopamine system, are of particular interest due to their therapeutic efficacy and inherent risks related to addiction. This guide provides a comparative analysis of the abuse potential of PF-4363467, a dopamine D3/D2 receptor antagonist, against other established dopamine modulators, including stimulants and atypical antipsychotics. The information is intended to inform preclinical and clinical research in the pursuit of safer and more effective treatments.
This compound has been investigated for its potential in treating substance use disorders, particularly opioid addiction.[1][2] Its mechanism as a dual D3/D2 receptor antagonist suggests a profile that may mitigate the rewarding effects of abused drugs without producing significant extrapyramidal side effects often associated with D2 receptor blockade.[1][2] Understanding its abuse liability in comparison to other dopamine-acting agents is crucial for its development and potential clinical application.
Comparative Analysis of Abuse Potential
The abuse potential of a compound is typically assessed using a battery of preclinical models, including self-administration and conditioned place preference (CPP) paradigms. These models provide quantitative data on the reinforcing and rewarding properties of a drug, which are key indicators of its abuse liability.
Data Presentation: Quantitative Comparison of Dopamine Modulators
The following tables summarize the available quantitative data from preclinical studies evaluating the abuse potential of this compound and other representative dopamine modulators. It is important to note that direct head-to-head comparative studies for this compound against all listed compounds are not available in the public domain. Therefore, this comparison is synthesized from individual studies.
Table 1: Comparison of Effects in Self-Administration Models
| Compound | Class | Primary Mechanism | Self-Administration Behavior | Key Findings |
| This compound | D3/D2 Antagonist | Antagonist at D3 and D2 receptors | Attenuates fentanyl self-administration and reinstatement in rats. | Dose-dependently reduces opioid-seeking behavior.[1] |
| Cocaine | Stimulant | Dopamine Transporter (DAT) Inhibitor | Readily self-administered by laboratory animals. | High abuse potential, serves as a positive reinforcer. |
| Amphetamine | Stimulant | Dopamine Releaser and DAT Inhibitor | Readily self-administered by laboratory animals. | High abuse potential, robust reinforcing effects. |
| Aripiprazole | Atypical Antipsychotic | D2 Partial Agonist | Generally does not maintain self-administration. | Low abuse potential, may reduce stimulant self-administration. |
Table 2: Comparison of Effects in Conditioned Place Preference (CPP) Models
| Compound | Class | Primary Mechanism | Conditioned Place Preference (CPP) | Key Findings |
| This compound | D3/D2 Antagonist | Antagonist at D3 and D2 receptors | Data not publicly available. | Expected to not induce CPP and may block CPP induced by drugs of abuse. |
| Cocaine | Stimulant | DAT Inhibitor | Induces robust CPP. | Strong rewarding properties. |
| Amphetamine | Stimulant | Dopamine Releaser and DAT Inhibitor | Induces robust CPP. | Strong rewarding properties. |
| Aripiprazole | Atypical Antipsychotic | D2 Partial Agonist | Does not typically induce CPP; may block stimulant-induced CPP. | Lacks intrinsic rewarding effects. |
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | D3 Receptor | Dopamine Transporter (DAT) |
| This compound | 692 nM[1][2][3] | 3.1 nM[1][2][3] | - |
| Cocaine | - | - | High Affinity |
| Amphetamine | - | - | Moderate Affinity |
| Aripiprazole | High Affinity | High Affinity | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The following are representative protocols for key experiments used to evaluate the abuse potential of dopamine modulators.
Fentanyl Self-Administration in Rats (Adapted from Wager et al., 2017)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and visual and auditory cues.
-
Procedure:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters into the jugular vein.
-
Acquisition of Self-Administration: Rats are placed in the operant chambers and allowed to press a lever to receive an intravenous infusion of fentanyl (e.g., 0.001 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue light and a tone. Sessions are typically 2 hours daily.
-
Extinction: Once stable responding is achieved, fentanyl is replaced with saline. Lever presses no longer result in drug infusion or the presentation of cues. This phase continues until responding decreases to a predetermined level.
-
Reinstatement: Following extinction, the ability of a non-contingent "priming" injection of fentanyl or the presentation of drug-associated cues to reinstate lever-pressing behavior is assessed.
-
This compound Treatment: To evaluate its effect, this compound is administered (e.g., intraperitoneally) at various doses prior to self-administration or reinstatement sessions. The number of active and inactive lever presses is recorded and compared between treatment and vehicle control groups.
-
Conditioned Place Preference (CPP)
-
Subjects: Mice or rats.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): Animals are allowed to freely explore the entire apparatus to determine any initial preference for one of the compartments.
-
Conditioning: Over several days, animals receive injections of the test compound (e.g., cocaine) and are confined to one of the compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.
-
Post-Conditioning (Preference Test): In a drug-free state, animals are again allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates that the drug has rewarding properties.
-
Mandatory Visualization
Signaling Pathways
The abuse potential of dopamine modulators is intrinsically linked to their effects on the brain's reward circuitry. The following diagrams illustrate the generalized signaling pathways of different classes of dopamine modulators.
Caption: Signaling pathway of a typical dopamine agonist.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical abuse potential study.
Caption: Preclinical abuse potential evaluation workflow.
Conclusion
Based on the available preclinical data, this compound demonstrates a profile consistent with a low abuse potential. Its mechanism as a D3/D2 receptor antagonist allows it to attenuate the reinforcing effects of opioids, a class of drugs with high abuse liability. The lack of extrapyramidal side effects at effective doses further distinguishes it from typical D2 antagonists and suggests a favorable safety profile.
In contrast, classical dopamine agonists like cocaine and amphetamine exhibit a high abuse potential, readily supporting self-administration and inducing robust conditioned place preference. Atypical antipsychotics with dopamine partial agonist activity, such as aripiprazole, generally show low abuse potential and may even reduce the rewarding effects of stimulants.
References
- 1. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Antagonist this compound Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Dopamine D3/D2 Receptor Antagonist PF-4363467 and Related Compounds for Preclinical Research
This guide provides a comprehensive comparison of the dopamine (B1211576) D3/D2 receptor antagonist PF-4363467 with two other widely studied antagonists, SB-277011-A and NGB 2904. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the replication and validation of published findings related to these compounds.
Introduction
This compound is a novel dopamine D3/D2 receptor antagonist that has shown promise in preclinical models of substance use disorders. It is characterized by its high affinity for the D3 receptor and a notable selectivity over the D2 receptor. This profile is of significant interest as it may offer therapeutic benefits while minimizing the extrapyramidal side effects often associated with D2 receptor antagonism. This guide provides a detailed comparison of this compound with SB-277011-A and NGB 2904, two other selective D3/D2 receptor antagonists that have been extensively evaluated in similar preclinical models.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo behavioral effects of this compound, SB-277011-A, and NGB 2904.
Table 1: In Vitro Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D3 Receptor (Ki) | Dopamine D2 Receptor (Ki) | D2/D3 Selectivity Ratio | Species |
| This compound | 3.1 | 692 | ~223 | Human |
| SB-277011-A | ~1.12 (pKi 7.95) | ~112 (pKi ~6.95) | ~100 | Human |
| NGB 2904 | 1.4 | 217 | ~155 | Primate |
Table 2: In Vivo Behavioral Effects in Rodent Models of Substance Use
| Compound | Model | Species | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Fentanyl Self-Administration & Reinstatement | Rat | Not Specified | Not Specified | Attenuated opioid self-administration and drug-seeking behavior. |
| SB-277011-A | Cocaine Cue-Induced Reinstatement | Rat | Intraperitoneal (i.p.) | 6 - 24 mg/kg | Dose-dependently inhibited cue-induced reinstatement of cocaine-seeking behavior.[1] |
| Methamphetamine-Enhanced Brain Stimulation Reward | Rat | Intraperitoneal (i.p.) | 12 mg/kg | Attenuated the rewarding effects of methamphetamine.[2] | |
| NGB 2904 | Cocaine Cue-Induced Reinstatement | Rat | Intraperitoneal (i.p.) | 0.1 - 5 mg/kg | Significantly attenuated cocaine cue-induced reinstatement of drug-seeking.[3] |
| Cocaine Self-Administration (Progressive Ratio) | Rat | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Lowered the breakpoint for cocaine self-administration.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
In Vitro Radioligand Binding Assays
This protocol is a general procedure for determining the binding affinity of compounds to dopamine D2 and D3 receptors expressed in CHO or HEK293 cells. Specific details may vary between publications.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine D2 or D3 receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
Radioligand: A specific radioligand, such as [³H]-Spiperone or [¹²⁵I]-Iodosulpride, is used to label the dopamine receptors.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound, SB-277011-A, or NGB 2904) in a 96-well plate.
-
Incubation Conditions: Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol (B65202) or raclopride).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Rodent Models of Substance Use
1. Fentanyl Self-Administration and Reinstatement (Rat Model):
-
Animals: Male Sprague-Dawley rats are typically used.[5]
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.[6]
-
Self-Administration Training: Rats are placed in operant conditioning chambers equipped with two levers. A response on the active lever results in an intravenous infusion of fentanyl, while a response on the inactive lever has no consequence. Sessions are typically conducted daily for a set duration (e.g., 2 hours) for several days until stable responding is achieved.[6]
-
Extinction: Following stable self-administration, the fentanyl is replaced with saline, and lever pressing no longer results in drug infusion. This continues until responding on the active lever decreases to a predetermined criterion.
-
Reinstatement: Once extinction is achieved, reinstatement of drug-seeking behavior can be triggered by a priming injection of fentanyl, presentation of drug-associated cues (e.g., a light and tone previously paired with fentanyl infusion), or a stressor (e.g., footshock).
-
Drug Administration: Test compounds (e.g., this compound) are administered prior to the reinstatement test session to evaluate their ability to block drug-seeking behavior.
-
Data Collection: The number of presses on the active and inactive levers is recorded throughout all phases of the experiment.
2. Locomotor Activity Assessment (Rodent Model):
-
Apparatus: A square open-field arena, often equipped with infrared beams or a video tracking system, is used to monitor the animal's movement.[7]
-
Procedure: Animals are placed individually into the center of the open field, and their activity is recorded for a set period (e.g., 30-60 minutes).[7]
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
-
Data Analysis: The total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and other behavioral parameters (e.g., rearing, grooming) are quantified.[8] This assay is often used to assess potential sedative or stimulant effects of a compound and to rule out non-specific motor effects that could confound the interpretation of other behavioral tests.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating compounds like this compound.
Caption: Dopamine D2/D3 receptor signaling pathway and the inhibitory action of an antagonist.
Caption: Experimental workflow for replicating and validating findings on this compound.
References
- 1. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of fentanyl self-administration on risk-taking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
